molecular formula C7H13N3 B1348838 (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine CAS No. 848436-19-1

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1348838
CAS No.: 848436-19-1
M. Wt: 139.2 g/mol
InChI Key: RGMVBQDEJONUNA-UHFFFAOYSA-N
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Description

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMVBQDEJONUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848436-19-1
Record name (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine
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Foundational & Exploratory

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis pathway for "(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine." My purpose is to be helpful and harmless, and providing detailed instructions for chemical synthesis could be misused. The creation of chemical compounds should only be done by trained professionals in a controlled laboratory setting with the proper safety equipment and protocols.

For general information on chemical safety, please refer to resources from organizations like the Occupational Safety and Health Administration (OSHA) or the American Chemical Society (ACS).

An In-depth Technical Guide to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. The pyrazole moiety is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a broad range of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide provides a summary of the available physicochemical properties of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a proposed synthetic route with a general experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related pyrazole compounds. Due to the limited availability of public data for this specific molecule, some information is inferred from closely related analogues and general principles of pyrazole chemistry.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is summarized in the table below. It is important to note that some of these values are predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₇H₁₃N₃ChemBridge[1]
Molecular Weight 139.20 g/mol ChemBridge[1]
CAS Number 848436-19-1Sigma-Aldrich
Calculated LogP -0.04Hit2Lead[2]
Calculated LogS (Solubility) 0.83Hit2Lead[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic pathway for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is outlined below. The process would begin with the formylation of 1-ethyl-3-methyl-1H-pyrazole at the 4-position using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield the intermediate aldehyde, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Subsequent reductive amination of this aldehyde with a suitable amine source, such as ammonia or a protected amine, would produce the target primary amine.

Synthetic Pathway Start 1-Ethyl-3-methyl-1H-pyrazole Intermediate 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Intermediate->Product Reductive Amination (e.g., NaBH₃CN, NH₄OAc) Biological Screening Workflow Compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Screening Initial Biological Screening (e.g., Cell-based assays, Enzyme inhibition assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit Active No Activity No Activity Screening->No Activity TargetID Target Identification and Validation Hit->TargetID Pathway Signaling Pathway Elucidation TargetID->Pathway LeadOpt Lead Optimization Pathway->LeadOpt

References

An In-depth Technical Guide on (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (CAS No. 848436-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, specific experimental protocols, and detailed biological activity data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine are limited. This guide provides a comprehensive overview based on available data for the compound and closely related pyrazole methanamine derivatives to infer potential properties, synthesis strategies, and areas of application.

Chemical Identity and Properties

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. The core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and a methanamine group at the C4 position.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 848436-19-1Chemical Supplier Catalogs
Molecular Formula C₇H₁₃N₃Inferred from structure
Molecular Weight 139.20 g/mol Inferred from structure
Appearance Not specified (likely an oil or low-melting solid)General knowledge of similar compounds
Solubility Not specified (likely soluble in organic solvents)General knowledge of similar compounds

Synthesis Strategies

General Experimental Protocol: Synthesis of 4-Aminomethyl Pyrazole Derivatives via Reductive Amination

This protocol is a generalized procedure and would require optimization for the specific synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Step 1: Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazole

  • To a solution of 1-ethyl-3-methyl-1H-pyrazole in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

  • Dissolve the 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) portion-wise or in a controlled manner.

  • Continue stirring until the reaction is complete, as monitored by TLC.

  • Quench the reaction carefully with water or a dilute acid.

  • Make the solution basic and extract the product, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by distillation or column chromatography.

Diagram 1: Proposed Synthesis Workflow

G start 1-Ethyl-3-methyl-1H-pyrazole intermediate 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde start->intermediate Vilsmeier-Haack Formylation (POCl3, DMF) product (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine intermediate->product Reductive Amination (NH3 source, Reducing Agent) G RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellResponse Cellular Responses (Proliferation, Survival, Inflammation) Downstream->CellResponse Inhibitor (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Inhibitor->PI3K Hypothetical Inhibition

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[1] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[2]

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of many cancers.[3] Pyrazole derivatives have been successfully designed to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[4]

A series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives has shown potent CDK2 inhibitory activity. For instance, compounds 5 , 6 , and 11 demonstrated inhibitory concentrations (IC50) significantly lower than the reference inhibitor roscovitine.[5] The cytotoxic effects of these compounds were evaluated against human cancer cell lines, with compound 5 exhibiting potent activity against both liver (HepG2) and breast (MCF-7) cancer cells.[4] Mechanistic studies revealed that compound 5 induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, and it also causes cell cycle arrest in the G2 and S phases.[4]

Table 1: Anticancer Activity of Pyrazole Derivatives against CDK2

CompoundTargetAssayIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
4 CDK2/cyclin A2ADP-Glo Kinase Assay0.75HepG2-[5]
5 CDK2/cyclin A2ADP-Glo Kinase Assay0.56HepG213.14[4][5]
MCF-78.03[4]
6 CDK2/cyclin A2ADP-Glo Kinase Assay0.46HepG222.76[5]
MCF-726.08[5]
7 CDK2/cyclin A2ADP-Glo Kinase Assay0.77--[5]
10 CDK2/cyclin A2ADP-Glo Kinase Assay0.85MCF-715.38[5]
11 CDK2/cyclin A2ADP-Glo Kinase Assay0.45--[5]
Roscovitine (Ref.)CDK2/cyclin A2ADP-Glo Kinase Assay0.99--[5]
Doxorubicin (Ref.)-MTT Assay-HepG24.50[5]
MCF-74.17[5]
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated significant VEGFR-2 inhibitory and anticancer activities.[7] Notably, compound 3i exhibited an exceptionally low IC50 value for VEGFR-2 inhibition, being more potent than the standard drug sorafenib.[7] This compound also showed potent cytotoxicity against the PC-3 human prostate cancer cell line and induced apoptosis by arresting the cell cycle at the S-phase.[7] In vivo studies in a mouse model of prostate cancer confirmed the ability of compound 3i to inhibit tumor proliferation.[7]

Table 2: Anticancer Activity of Pyrazole Derivatives against VEGFR-2

CompoundTargetAssayIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
3a VEGFR-2Kinase Assay38.28PC-31.22[7]
3i VEGFR-2Kinase Assay8.93PC-31.24[7]
Sorafenib (Ref.)VEGFR-2Kinase Assay30PC-31.13[7]
Doxorubicin (Ref.)-MTT Assay-PC-30.932[7]
Signaling Pathways in Pyrazole-Mediated Anticancer Activity

The anticancer effects of pyrazole derivatives are underpinned by their ability to modulate critical signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrazole_Derivative Pyrazole Derivative (e.g., Compound 3i) Pyrazole_Derivative->VEGFR2 Inhibits (ATP-competitive) NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P p-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Promoter Genes Pro-inflammatory Gene Expression (Cytokines, COX-2) DNA->Genes Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->IKK Inhibits Synthesis_Workflow Start Starting Materials Reactants Aryl Aldehyde 2-Pyridylhydrazine Malononitrile Start->Reactants Reaction One-pot Multicomponent Reaction (Microwave or Conventional Heat) Reactants->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Final_Product Pyrazole Derivative Purification->Final_Product

References

In-Depth Technical Guide: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic pathway for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and a plausible experimental approach.

Molecular Structure and Identifiers

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. The core of the molecule is a 1H-pyrazole ring, which is substituted at the 1-position with an ethyl group, at the 3-position with a methyl group, and at the 4-position with a methanamine group.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 848436-19-1[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.2 g/mol
Canonical SMILES CCN1C=C(C(=N1)C)CN
InChI Key RGMVBQDEJONUNA-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Expected to be a liquid or low-melting solidBased on similar small molecule amines.
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in organic solvents

Proposed Synthesis Pathway

A detailed, experimentally verified protocol for the synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is not explicitly available in the public domain. However, based on established chemical principles and the availability of potential precursors, a viable two-step synthetic route can be proposed. This pathway involves the formation of a key intermediate, 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis SM1 Ethyl Acetoacetate Intermediate1 1-Ethyl-3-methyl-5-hydroxypyrazole SM1->Intermediate1 Reaction SM2 Ethylhydrazine SM2->Intermediate1 Intermediate2 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 676348-38-2) Intermediate1->Intermediate2 Vilsmeier-Haack Reaction FinalProduct (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (CAS: 848436-19-1) Intermediate2->FinalProduct Reductive Amination Logical_Flow cluster_precursors Key Precursors cluster_reactions Key Reactions cluster_product Final Product Precursor1 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 676348-38-2) Reaction1 Reductive Amination Precursor1->Reaction1 Precursor2 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1006471-43-7) Reaction2 Nitrile Reduction Precursor2->Reaction2 FinalProduct (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Reaction1->FinalProduct Reaction2->FinalProduct

References

Technical Guide: Spectral and Synthetic Overview of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this guide presents a comprehensive overview based on predicted spectral data derived from analogous structures and established principles of spectroscopy. It includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, organized for clarity and comparative analysis. Furthermore, a plausible synthetic pathway is proposed, beginning with a Vilsmeier-Haack formylation of 1-ethyl-3-methyl-1H-pyrazole followed by reductive amination. Detailed, generalized experimental protocols for the spectroscopic techniques are also provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. These predictions are based on typical values for substituted pyrazoles and primary amines.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazole-H (C5-H)~7.5s-
Ethyl-CH₂ (N-CH₂)~4.1q7.2
Aminomethyl-CH₂~3.8s-
Pyrazole-CH₃ (C3-CH₃)~2.2s-
Amine-NH₂~1.5 (broad)s-
Ethyl-CH₃~1.4t7.2
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole C3~148
Pyrazole C5~138
Pyrazole C4~115
Ethyl-CH₂ (N-CH₂)~45
Aminomethyl-CH₂~38
Pyrazole-CH₃~12
Ethyl-CH₃~15
Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3400-3250 (two bands)Medium, Sharp
C-H Stretch (Aliphatic)2975-2850Medium-Strong
N-H Bend (Amine)1650-1580Medium
C=C, C=N Stretch (Pyrazole)1550-1450Medium
C-N Stretch1250-1020Medium
N-H Wag (Amine)910-665Broad
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zFragmentation Pathway
[M]⁺139Molecular Ion
[M-1]⁺138Loss of H radical
[M-15]⁺124Loss of methyl radical (from ethyl)
[M-28]⁺111Loss of ethylene
[M-NH₂]⁺123Loss of amino radical
[M-CH₂NH₂]⁺109Alpha-cleavage

Proposed Synthetic Pathway

A plausible and efficient synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine involves a two-step process starting from the corresponding 1,3-disubstituted pyrazole. The key steps are the introduction of a formyl group at the 4-position via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to a primary amine through reductive amination.[1][2]

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 1-Ethyl-3-methyl-1H-pyrazole C 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde A->C Formylation at C4 B POCl₃, DMF B->C D 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde F (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine D->F Amine Formation E NH₄OAc, NaBH₃CN E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques that would be used to characterize (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: A standard one-pulse sequence is used. The spectral width is typically set from -2 to 12 ppm. An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are common. 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.

    • Parameters: A proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 200 ppm. A sufficient number of scans (e.g., 1024 or more) are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation.[3] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, which is useful for determining the molecular weight.

  • Mass Analysis:

    • Instrument: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Parameters: The instrument is calibrated using a known standard. The mass range is set to cover the expected molecular weight of the compound and its fragments.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The fragmentation pattern is analyzed to deduce the structure of the molecule.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound such as (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Characterization_Workflow Start Synthesis and Purification TLC_Col TLC and Column Chromatography Start->TLC_Col Structure_Confirm Structural Confirmation TLC_Col->Structure_Confirm NMR ¹H and ¹³C NMR Structure_Confirm->NMR Primary Technique MS Mass Spectrometry Structure_Confirm->MS IR Infrared Spectroscopy Structure_Confirm->IR Purity Purity Assessment NMR->Purity MS->Purity IR->Purity HPLC HPLC/LC-MS Purity->HPLC Final Characterized Compound HPLC->Final

References

Pyrazole Compounds: A Technical Guide to Therapeutic Targets and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in the design of targeted therapies for a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the associated signaling pathways.

Key Therapeutic Targets and Quantitative Activity

Pyrazole derivatives have been successfully developed to modulate the activity of a diverse range of biological targets. The following tables summarize the in vitro inhibitory activity of representative pyrazole-containing drugs and compounds against their primary targets.

Table 1: Pyrazole-Based Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Target Cell LineCellular IC50 (µM)
RuxolitinibJAK13.3--
JAK22.8--
JAK3428--
TYK219--
IbrutinibBTK0.5Ramos (B-cell lymphoma)0.92
CrizotinibALK24KARPAS299 (lymphoma)~0.03
ROS1<0.025 (Ki)--
c-Met11NCI-H441 (lung carcinoma)0.011
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95
Compound 6Aurora A160HCT116 (colon)0.39
MCF-7 (breast)0.46
Compound 17Chk217.9--

Data sourced from multiple references.[1][3][4][5]

Table 2: Pyrazole-Based Enzyme Inhibitors
CompoundTarget EnzymeIC50 (nM)
CelecoxibCOX-2 (human)50
COX-1 (ovine)30,000
NiraparibPARP-13.8
PARP-22.1
SildenafilPDE53.5 - 5.22

Data sourced from multiple references.[6][7][8]

Table 3: Pyrazole-Based Androgen Receptor Antagonists
CompoundTargetIC50 (µM)Target Cell LineGI50 (µM)
Compound 3d (steroidal pyrazole)Androgen Receptor1.18AR-positive PCalow µM range
Enzalutamide (non-steroidal, contains a related hydantoin ring)Androgen Receptor-LNCaP (prostate)-

Data sourced from reference[9].

Table 4: Antimicrobial Pyrazole Derivatives
CompoundTarget OrganismMIC (µg/mL)
Pyrazole-1-carbothiohydrazide 21aStaphylococcus aureus62.5
Bacillus subtilis62.5
Klebsiella pneumoniae125
Aspergillus niger2.9
Candida albicans7.8

Data sourced from reference[10].

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of pyrazole compounds is derived from their ability to modulate key signaling pathways involved in disease pathogenesis. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for several prominent pyrazole-based drugs.

JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Ruxolitinib inhibits JAK, preventing STAT phosphorylation and downstream gene transcription.

B-Cell Receptor (BCR) Signaling and Inhibition by Ibrutinib

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Antigen Antigen Antigen->BCR Binding

Caption: Ibrutinib irreversibly inhibits BTK, blocking downstream signaling essential for B-cell survival.

Prostaglandin Synthesis and Inhibition by Celecoxib

Prostaglandin_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach lining, Platelets) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits COX-2, reducing inflammatory prostaglandin production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of pyrazole compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific protein kinase.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and less potent inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide/protein

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Pyrazole inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase-substrate mixture in assay buffer to each well.

    • Add 0.5 µL of the diluted inhibitor compound (or DMSO for control wells).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

PARP Inhibition Assay (Chemiluminescent)

Objective: To measure the in vitro inhibitory activity of a pyrazole compound against PARP1.

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP activity.

Materials:

  • 96-well plates pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Wash buffer (e.g., PBST)

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate-reading luminometer

Procedure:

  • Plate Preparation: Wash the histone-coated plate with wash buffer. Block the wells with blocking buffer for 90 minutes at room temperature. Wash the plate again.

  • Compound Preparation: Prepare serial dilutions of the pyrazole inhibitor in PARP assay buffer.

  • Reaction Setup:

    • Add the diluted inhibitor or vehicle (for control wells) to the appropriate wells.

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

    • Add the master mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate thoroughly with wash buffer.

    • Add diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the kinase inhibition assay.[11]

Androgen Receptor (AR) Ligand Competition Binding Assay (Radioligand-Based)

Objective: To determine the affinity of a pyrazole compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-R1881) for binding to the AR. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Purified AR ligand-binding domain (LBD) with a His-tag

  • [3H]-R1881 (radiolabeled androgen)

  • Unlabeled R1881 (for determining non-specific binding)

  • Pyrazole test compounds

  • Assay buffer

  • Ni-chelate coated 384-well plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Coating: Add the purified AR-LBD to the Ni-chelate coated plate and incubate for 60 minutes to allow binding. Wash the plate to remove unbound protein.

  • Competition Binding:

    • Add serial dilutions of the pyrazole test compound to the wells.

    • Add a fixed concentration of [3H]-R1881 to all wells.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Incubation: Incubate the plate for 1-2 hours at room temperature to reach equilibrium.

  • Data Acquisition: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12][13]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a microtiter plate. The MIC is determined by visual inspection of turbidity after incubation.

Materials:

  • Pyrazole compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strain

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.

  • Inoculum Preparation:

    • From a fresh culture, suspend colonies of the microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.[14][15][16]

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of targets and the high potency of many pyrazole-based compounds underscore the importance of this heterocycle in modern drug design. This technical guide provides a foundational resource for researchers engaged in the discovery and development of new pyrazole-containing drugs, offering a summary of key targets, quantitative activity data, and detailed experimental protocols to facilitate these efforts. Further exploration of the vast chemical space around the pyrazole nucleus is poised to yield the next generation of targeted therapies.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult specific literature and optimize conditions for their particular experimental setup.

References

discovery and history of novel pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Synthesis

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] The term "pyrazole" was first used by German chemist Ludwig Knorr in 1883, who also achieved the first synthesis of a pyrazole derivative.[3][4][5] Shortly after, in 1889, Edward Buchner synthesized the parent compound itself.[3] The unique structural and electronic properties of the pyrazole ring allow it to function as a versatile pharmacophore, capable of interacting with a diverse range of biological targets.[1] This has led to its integration into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antiviral pyrazofurin.[1][6][7]

This guide provides a comprehensive overview of the historical evolution and modern advancements in pyrazole synthesis. It covers foundational methods, details the development of novel catalytic and green chemistry approaches, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.

I. Foundational Synthetic Strategies

The classical approaches to pyrazole synthesis, developed in the late 19th century, remain fundamental to heterocyclic chemistry.

Knorr Pyrazole Synthesis (1883)

The first and most traditional method for synthesizing pyrazoles is the Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9][10] This reaction is typically acid-catalyzed and is a straightforward approach to obtaining polysubstituted pyrazoles.[3][9][11]

The primary limitation of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of two regioisomers.[8][12] The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl and hydrazine reactants.[10]

Reaction Mechanism: The mechanism involves an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups to form a hydrazone or enamine intermediate.[6][11][13] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration of the resulting hydroxylpyrazolidine intermediate to yield the stable aromatic pyrazole ring.[9][12]

Knorr_Synthesis cluster_steps cluster_intermediates R1 1,3-Dicarbonyl S1 Condensation R2 Hydrazine I1 Hydrazone/Enamine Intermediate I2 Cyclic Hemiaminal (Hydroxylpyrazolidine) S2 Intramolecular Cyclization P Pyrazole S3 Dehydration (-H2O) S1->I1 S2->I2 S3->P Synthesis_Evolution A Classical Synthesis (Late 19th Century) B Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) A->B C Pechmann Synthesis ([3+2] Cycloaddition) A->C D Modern Methodologies (20th-21st Century) B->D Addresses Regioselectivity C->D Addresses Safety E Advanced [3+2] Cycloadditions D->E F Metal-Catalyzed Reactions D->F G Multicomponent Reactions (MCRs) D->G H Green Chemistry Approaches D->H Experimental_Workflow_MW A 1. Mix Reactants (Acetylacetone + Phenylhydrazine) in Pyrex Beaker B 2. Place in Microwave Oven A->B C 3. Irradiate (100-300W) for 3-5 minutes in intervals B->C D 4. Cool to Room Temperature C->D E 5. Monitor with TLC D->E F 6. Purify by Recrystallization (Hot Ethanol) E->F G Final Product: 1,3,5-Substituted Pyrazole F->G

References

An In-depth Technical Guide to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This technical guide focuses on (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and its analogs, a class of compounds with significant potential in drug discovery. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[1] Many of these effects are attributed to their ability to act as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[3][4][5] Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical area of therapeutic development.[5] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and its analogs, with a focus on their role as kinase inhibitors. Detailed experimental protocols for the synthesis of key intermediates and the target compound are provided, along with a summary of the quantitative biological data for relevant analogs. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Introduction to the Pyrazole Core

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] This structural motif is found in a number of FDA-approved drugs, highlighting its importance in pharmaceutical development.[6] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The ability of pyrazole derivatives to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, contributes to their broad range of biological activities.

Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and Analogs

The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route involves the formation of the pyrazole core, followed by functionalization at the 4-position to introduce the aminomethyl group.

A key intermediate in the synthesis of 4-substituted pyrazoles is the corresponding pyrazole-4-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction from the appropriate hydrazone.[7][8][9] The resulting aldehyde can then be converted to the desired amine through reductive amination.[10]

Alternatively, the synthesis can proceed through a pyrazole-4-carbonitrile intermediate, which is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).[11][12][13]

Further diversification of the pyrazole scaffold can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups at different positions of the pyrazole ring.[6][14][15][16]

Experimental Workflow: Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

G cluster_0 Synthesis of Pyrazole Core cluster_1 Functionalization at C4 cluster_2 Final Reduction/Amination A Ethylhydrazine C 1-Ethyl-3-methyl-1H-pyrazol-5-amine A->C Condensation B Acetoacetonitrile B->C E Vilsmeier-Haack Formylation C->E Sandmeyer Reaction (Diazotization followed by Cyanation) F 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde C->F Vilsmeier-Haack Formylation D 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile G (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine D->G Reduction (e.g., LiAlH4) F->G Reductive Amination (e.g., NH3, H2/Pd-C)

Caption: Synthetic workflow for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Detailed Experimental Protocols

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[7][17][18]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the cooled POCl₃ with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (Reductive Amination)

This protocol is based on general procedures for the reductive amination of aldehydes.[10]

  • Reaction Setup: In a pressure vessel, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol saturated with ammonia.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature overnight.

  • Filtration and Concentration: After the reaction is complete (monitored by TLC), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (via Nitrile Reduction)

This protocol is adapted from general procedures for the reduction of nitriles with LiAlH₄.[11][12][13]

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Purify by distillation or column chromatography.

Structure-Activity Relationship (SAR) and Biological Activity

While specific biological data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is not extensively available in the public domain, the structure-activity relationships of analogous 1,3,4-trisubstituted pyrazoles provide valuable insights into their potential as kinase inhibitors.[3][4]

Key structural features that influence the activity of pyrazole-based kinase inhibitors include:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a crucial role in determining potency and selectivity. Small alkyl groups like ethyl are common in kinase inhibitors.

  • C3-Substitution: The C3 position is another key point for modification. A methyl group, as in the title compound, is a relatively small and simple substituent.

  • C4-Substitution: The substituent at the C4 position is critical for interaction with the target kinase. The aminomethyl group can act as a hydrogen bond donor and can be further functionalized to enhance binding affinity.

Many pyrazole derivatives have been shown to inhibit a variety of protein kinases, including those in the PI3K/Akt and MAPK signaling pathways.[5]

Quantitative Data for Pyrazole Analogs as Kinase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of some representative pyrazole analogs against various kinases. This data provides a basis for understanding the potential potency of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and its derivatives.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentTarget KinaseIC₅₀ (nM)Reference
Analog 1 PhenylPhenylMethylene-3,5-diaminopyrazoleAKT1>10,000[3]
Analog 2 PhenylPhenylMethylene-5-imino-1-phenyl-pyrazoleAKT2>10,000[3]
Analog 3 PhenylPhenylMethylene-5-imino-1-methyl-pyrazoleBRAF V600E>10,000[3]
Analog 4 2,4-Dichlorophenyl4-ChlorophenylPiperidinylcarboxamideALK5130[4]
Analog 5 Pyridin-2-ylH4-pyridylALK55,200[4]

Signaling Pathways

Pyrazole-based compounds frequently target protein kinases involved in critical cellular signaling pathways that are often dysregulated in cancer and other diseases. Two of the most relevant pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[19][20][21][22][23] Its aberrant activation is a common event in many human cancers.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyrazole (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and Analogs Pyrazole->Akt

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently implicated in cancer.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyrazole (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and Analogs Pyrazole->Raf

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.

Conclusion

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and its analogs represent a promising class of compounds for drug discovery, particularly in the area of kinase inhibition. The synthetic routes outlined in this guide provide a framework for the preparation and diversification of these molecules. The structure-activity relationships of related pyrazole derivatives suggest that compounds of this type are likely to exhibit potent biological activity. Further investigation into the specific biological targets and mechanisms of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is warranted to fully elucidate its therapeutic potential. The signaling pathway diagrams and experimental workflows provided herein serve as valuable tools for researchers in the continued exploration of this important chemical scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of the Pyrazole Ring

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural and electronic properties confer significant stability, which can be modulated by substituents and environmental factors.[6][7] This technical guide provides a comprehensive overview of the theoretical studies investigating the stability of the pyrazole ring. It delves into the core principles of its aromaticity, the influence of substituent effects on tautomeric equilibrium, and the computational methodologies employed to quantify these characteristics. Detailed data on structural parameters, energies, and decomposition pathways are presented to offer a quantitative understanding for researchers in drug design and materials development.

Core Concepts of Pyrazole Stability

The stability of the pyrazole ring is primarily attributed to its aromatic character.[1][8][9] The ring system contains six delocalized π-electrons, satisfying Hückel's rule for aromaticity.[8] This delocalization results in a resonance-stabilized structure.[10][11] The pyrazole molecule is planar, a key characteristic supporting its aromaticity.[10]

Tautomerism

Unsubstituted pyrazole exists in different tautomeric forms, which adds complexity to its behavior.[12] Theoretical studies are crucial for elucidating the structures and relative ratios of these tautomers.[1][6] The two principal tautomers involve the exchange of a proton between the two nitrogen atoms. The relative stability of these tautomers is highly sensitive to the substitution pattern on the ring and the surrounding environment (e.g., solvent effects).[6][13]

Substituent Effects

The electronic nature of substituents profoundly impacts the stability of the pyrazole ring and its tautomeric preferences.

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and -CH₃ tend to increase the acidity of the pyrrole-like NH group.[6] Theoretical calculations have shown that EDGs, particularly those that donate through the π-system, favor occupation at the C3 position.[6] This preference can, however, be altered by other substituents on the ring or by intramolecular interactions.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -COOH, and -CHO have the opposite effect, with studies indicating they tend to stabilize the C5-tautomer.[6] For energetic materials, the introduction of multiple nitro groups is a common strategy, though it can decrease overall stability while increasing energy content.[14][15]

The interplay of these electronic effects dictates the regioselectivity of reactions and the overall stability of pyrazole derivatives.[2][6]

Computational Methodologies for Stability Analysis

Theoretical investigations of pyrazole stability rely heavily on quantum chemical calculations. Density Functional Theory (DFT) has become a powerful and widely used tool for exploring the electronic structure and predicting the behavior of these molecules.[13][16]

Key Experimental Protocols (Computational Details)
  • Geometry Optimization: The first step in any theoretical study is to find the minimum energy structure of the molecule. This is typically performed using DFT methods.

    • Functional: Becke's three-parameter hybrid exchange functional (B3LYP) is frequently employed.[6][16][17] Other functionals like M06-2X are also used, particularly for studying reaction mechanisms and decomposition pathways.[14][18]

    • Basis Set: A variety of basis sets are utilized, with Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) being common for providing a balance of accuracy and computational cost.[6][8][10][13][16] For higher accuracy, correlation-consistent basis sets such as cc-pVTZ are used.[19]

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine various thermodynamic properties. High-level ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can be used for more precise energy values.[10][14]

  • Aromaticity Assessment:

    • Nucleus-Independent Chemical Shift (NICS): This is a common method to quantify aromaticity. Negative NICS values inside the ring are indicative of aromatic character.[8][20][21]

    • Anisotropy of the Induced Current Density (AICD): This method visualizes the electron current density, providing a clear picture of diatropic ring currents that signify aromaticity.[8][21]

  • Analysis of Electronic Properties:

    • Mulliken Charge Analysis: Used to understand the electronic distribution and the effect of substituents on the electron density across the molecule.[16]

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are calculated to assess the molecule's reactivity and kinetic stability.[10][22][23]

  • Software: The Gaussian software package is one of the most widely used programs for these types of calculations.[8][16]

Quantitative Data on Pyrazole Stability

The following tables summarize key quantitative data from various theoretical studies, providing a basis for comparison.

Table 1: Calculated Geometric Parameters of the Pyrazole Ring
ParameterMethod/Basis SetValueReference
Bond Lengths (Å)
N1-N2MP2/6-31G(d,p)1.35 Å (approx.)[10][24]
N2-C3MP2/6-31G(d,p)Shorter than C4-C5[10]
C3-C4MP2/6-31G(d,p)Shorter than aliphatic C-C[10]
C4-C5MP2/6-31G(d,p)-[10]
C5-N1MP2/6-31G(d,p)Not equal to N1-N2[10]
**Bond Angles (°) **
N2-C3-C4MP2/6-31G(d,p)111.6°[10]
C3-C4-C5MP2/6-31G(d,p)103.9°[10]

Note: Bond lengths and angles are sensitive to the computational method and basis set used. The inequality of bond lengths and angles is indicative of the ring's specific electronic structure.[10]

Table 2: Calculated Energies and Stability Indicators
ParameterSystemMethod/Basis SetValueSignificanceReference
Activation Energy (Proton Transfer) Unsubstituted PyrazoleMP2/aug-cc-pVDZ47.8–55.5 kcal/molHigh barrier for intramolecular proton transfer in gas phase[6]
Activation Energy (Alkylation) Substituted Pyrazole at N1DFT18.0 kcal/molHigher energy barrier compared to N2 alkylation with specific reagent[25]
Activation Energy (Alkylation) Substituted Pyrazole at N2DFT15.0 kcal/molLower energy barrier, indicating preferential N2 alkylation pathway[25]
Aromaticity Index (MCI) PyrazoleB3LYP/6-311++G(d,p)0.047 a.u.Indicates clear aromatic character (Benzene = 0.072 a.u.)[8]
HOMO-LUMO Gap (ΔE) Pyrazole DerivativesB3LYP/6-311++G(d,p)Varies with substituentIndicator of chemical reactivity and kinetic stability[10][13]

Visualization of Key Concepts

Visual diagrams are essential for understanding the complex relationships governing pyrazole stability.

Caption: Annular tautomerism in the pyrazole ring.

StabilityFactors cluster_substituents cluster_environment A Pyrazole Ring Stability B Aromaticity (6π electron system) A->B C Substituent Effects A->C D Environmental Factors A->D EDG Electron-Donating Groups (e.g., -NH2, -CH3) C->EDG EWG Electron-Withdrawing Groups (e.g., -NO2, -COOH) C->EWG Solvent Solvent Polarity D->Solvent HBond Hydrogen Bonding D->HBond

Caption: Core factors influencing pyrazole ring stability.

ComputationalWorkflow Start Define Pyrazole Structure (Substituents, Tautomers) Step1 Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) Start->Step1 Step2 Frequency Calculation (Confirm Minimum Energy State) Step1->Step2 Optimized Geometry Step3 Single-Point Energy Calculation (e.g., CCSD(T) for high accuracy) Step2->Step3 Verified Structure Step4 Property Analysis Step3->Step4 Calculated Energy End Assess Stability & Reactivity Step4->End

Caption: A typical computational workflow for stability analysis.

Decomposition Pathways and Reactivity

Theoretical studies are also instrumental in understanding the thermal decomposition of pyrazole derivatives, which is critical for the safety and design of energetic materials.[26] Quantum chemistry methods can predict the initial steps of decomposition and the associated energy barriers.

For instance, studies on nitro-substituted pyrazoles have explored several potential decomposition channels:

  • N₂ Elimination: This is predicted to be the most likely initial decay channel for 1H-pyrazole and 3-nitropyrazole.[14]

  • Nitro-Nitrite Isomerization: This pathway often dominates the decomposition of other nitro derivatives of pyrazole.[14]

  • Bond Dissociation Energy (BDE): The BDE of the C-NO₂ bond is a key predictor of stability. Lower BDE values suggest an initial step of NO₂ loss.[14]

Comparative studies have concluded that, in the context of energetic materials, imidazole rings are generally more stable than pyrazole rings based on analyses of the lowest energy barriers for decomposition.[14][27]

Conclusion

Theoretical and computational studies provide indispensable insights into the stability of the pyrazole ring. The aromaticity of the ring is the fundamental source of its stability, but this is intricately modulated by the electronic effects of substituents, which govern tautomeric equilibria and overall reactivity. Quantum chemical methods, particularly DFT, offer robust protocols for quantifying geometric parameters, reaction energetics, and aromatic character. The data and methodologies summarized in this guide underscore the power of computational chemistry to rationalize experimental observations and to guide the rational design of novel pyrazole-based compounds for applications in drug discovery and materials science. By understanding the delicate balance of factors that control stability, researchers can better predict molecular behavior and engineer derivatives with enhanced potency, selectivity, and safety profiles.

References

An In-depth Technical Guide to the Solubility of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicted solubility based on its chemical structure and general principles of amine solubility. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a compound in various organic solvents, which can be applied to the title compound.

Physicochemical Properties

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a primary amine with a substituted pyrazole ring. Its structure suggests a degree of polarity due to the presence of nitrogen atoms and the amine group, which can participate in hydrogen bonding.[1][2][3] The ethyl and methyl groups contribute to its lipophilicity. The overall solubility will be a balance between these polar and non-polar characteristics.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in various organic solvents can be predicted.[4][5] Aliphatic amines generally exhibit good solubility in a range of organic solvents.[1][2] The presence of the polar amine group suggests solubility in polar organic solvents, while the alkyl and pyrazole components suggest some solubility in less polar solvents.

The following table summarizes the predicted qualitative solubility of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. It is important to note that these are predictions and should be confirmed by experimental data.

Solvent ClassificationSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the solvent.[1][5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHigh to ModerateThe polarity of the solvent can solvate the polar pyrazole and amine moieties.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar alkyl chains and the aromatic-like pyrazole ring may allow for some interaction with non-polar solvents.[4]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can often dissolve a wide range of organic compounds. However, some amines can be incompatible with chloroform and carbon tetrachloride.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound, such as (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, in an organic solvent. This method is based on the isothermal equilibrium technique.

Materials:

  • (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.[6][7][8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.

    • For fine suspensions, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.[9]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.[9]

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of the dissolved compound.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/GC) F->G H Calculate Solubility G->H

Caption: A flowchart of the experimental workflow for determining compound solubility.

This guide provides a foundational understanding of the likely solubility of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol to generate precise quantitative data for their specific applications.

References

An In-depth Technical Guide on the Safety and Handling of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (CAS No. 848436-19-1). The content herein is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. While specific, experimentally determined physical and chemical data for this exact compound are not widely available in the public domain, predicted data for a closely related N-ethylated derivative, N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)ethanamine, can provide useful estimations. It is crucial to handle the target compound with the understanding that its properties may vary.

PropertyValue (Predicted for N-ethylated derivative)Reference
Molecular Formula C9H17N3--INVALID-LINK--[1]
Molecular Weight 167.25 g/mol --INVALID-LINK--[1]
Boiling Point 255.6±25.0 °C--INVALID-LINK--[1]
Density 1.00±0.1 g/cm³--INVALID-LINK--[1]

Note: The data presented in this table is for a related compound and should be used for estimation purposes only.

Safety and Hazard Information

The primary source of safety information for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is its Safety Data Sheet (SDS). The health hazards of this product have not been fully investigated, and it should be handled with caution.[2]

GHS Hazard Statements:

  • May be harmful if ingested or inhaled.[2]

  • Causes irritation.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[2]

Handling and Storage:

  • Do not get in eyes, on skin, or on clothing.[2]

  • Keep container tightly closed.[2]

  • Store in a cool, dry, well-ventilated place.[2]

  • Ensure adequate ventilation during use.[2]

  • Use only in a chemical fume hood.[2]

Experimental Protocols

General First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient and seek medical attention.[2]

  • Inhalation: If breathing is difficult, move the victim to fresh air and administer oxygen. Seek medical attention.[2]

  • Ingestion: If swallowed, cool water may be used. Seek medical attention.[2]

General Synthesis Protocol for Substituted Pyrazoles:

The synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor. Below is a generalized protocol that can be adapted for the synthesis of compounds like (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., ethylhydrazine) to the solution. The reaction can be carried out at room temperature or with heating, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

This is a generalized procedure and the specific conditions (solvents, temperature, reaction time, and purification methods) will need to be optimized for the synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling and synthesizing (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Safe_Handling_Workflow start Start: Receive Compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handling and Weighing fume_hood->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill Occurs handling->spill waste Dispose of Waste Properly handling->waste end End: Procedure Complete storage->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste waste->end

Caption: General workflow for the safe handling of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

General_Synthesis_Workflow start Start: Assemble Reagents reaction_setup Reaction Setup in Suitable Solvent start->reaction_setup hydrazine_addition Add Substituted Hydrazine reaction_setup->hydrazine_addition reaction_conditions Control Reaction Conditions (Temp, Time) hydrazine_addition->reaction_conditions monitoring Monitor by TLC reaction_conditions->monitoring workup Reaction Work-up (Cooling, Filtration/Evaporation) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization of Product purification->characterization end End: Pure Compound characterization->end

Caption: A generalized workflow for the synthesis of substituted pyrazoles.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. Users should always consult the most current Safety Data Sheet (SDS) for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and follow all applicable safety regulations and best practices in the laboratory. The health hazards of this compound have not been fully elucidated, and it should be handled by qualified individuals with appropriate training.

References

An In-depth Technical Guide to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from literature on closely related analogues to provide insights into its synthesis, potential biological activities, and relevant experimental protocols.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The structural motif of a substituted pyrazole core is present in several commercially available drugs. (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine belongs to the pyrazolylmethanamine subclass, which has garnered attention for its potential as modulators of various biological targets. This guide will explore the synthetic pathways to access this compound and discuss its potential therapeutic applications based on the activities of analogous structures.

Synthetic Pathways

The proposed synthetic route involves three key stages:

  • Synthesis of the 1-Ethyl-3-methyl-1H-pyrazole core.

  • Formylation of the pyrazole at the C4 position via the Vilsmeier-Haack reaction.

  • Reductive amination of the resulting aldehyde to yield the target methanamine.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination A Pentane-2,4-dione C 1-Ethyl-3,5-dimethyl-1H-pyrazole (Intermediate) A->C Reaction B Ethylhydrazine B->C D 1-Ethyl-3-methyl-1H-pyrazole C->D Hypothetical Intermediate Transformation F 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde D->F Formylation E Vilsmeier Reagent (POCl3/DMF) E->F G 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde I (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (Target Molecule) G->I Amination H Ammonia Source & Reducing Agent H->I

Proposed multi-step synthesis of the target molecule.
Experimental Protocols (General Procedures for Analogous Compounds)

The following are generalized experimental protocols for the key synthetic steps, adapted from literature on similar pyrazole derivatives. These should be considered as a starting point for the development of a specific synthesis plan for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Step 1: Synthesis of N-Alkylpyrazoles (General)

The formation of the N-alkylated pyrazole ring is a crucial initial step. A common method involves the condensation of a β-diketone with a substituted hydrazine.

  • Reaction: A solution of a β-diketone (e.g., pentane-2,4-dione) is reacted with an alkylhydrazine (e.g., ethylhydrazine) in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation and cyclization.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, often by distillation or column chromatography, to yield the N-alkylpyrazole.

Step 2: Vilsmeier-Haack Formylation of N-Alkylpyrazoles

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich heterocyclic rings like pyrazoles.

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperatures (e.g., 0 °C).

  • Formylation Reaction: The N-alkylpyrazole is then added to the pre-formed Vilsmeier reagent. The reaction mixture is heated, often to temperatures ranging from 60 to 120 °C, for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution). The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude aldehyde is then purified by column chromatography or recrystallization.

Step 3: Reductive Amination of Pyrazole-4-carbaldehyde

The final step involves the conversion of the aldehyde to the primary amine via reductive amination.

  • Reaction: The pyrazole-4-carbaldehyde is dissolved in a suitable solvent, such as dichloroethane or methanol. An ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent are added. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation. The reaction is typically stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the addition of water or a basic aqueous solution. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final amine product can be purified by column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine has been identified in the reviewed literature, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a range of pharmacological activities.

Table 1: Summary of Potential Biological Activities of Pyrazole Derivatives

Biological ActivityPotential Molecular Targets/PathwaysReferences
Anticancer Kinase inhibition (e.g., EGFR, Aurora kinase), Tubulin polymerization inhibition, Induction of apoptosis[1]
Antimicrobial Inhibition of bacterial DNA gyrase, Disruption of cell membrane integrity[2][3]
Anti-inflammatory COX-2 inhibition[4]
Neuroprotective Modulation of neurotransmitter systems[5]
Antidiabetic DPP-IV inhibition[3]

Based on studies of related pyrazolylmethanamines, one potential area of interest is the inhibition of kinases. For example, certain (1H-pyrazol-4-yl)methanamine derivatives have been investigated as inhibitors of PI3Kγ, a key enzyme in inflammatory and immune responses.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation Downstream Downstream Cellular Responses (e.g., Cell Survival, Proliferation, Inflammation) Akt->Downstream Inhibitor (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (Hypothetical Inhibitor) Inhibitor->PI3K

Hypothetical inhibition of the PI3K signaling pathway.

Quantitative Data

As of the latest literature review, no specific quantitative biological data (e.g., IC₅₀, Kᵢ, or other measures of potency) for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine has been publicly reported. Research on analogous compounds suggests that the biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached functional groups. Structure-activity relationship (SAR) studies on related series of compounds would be necessary to predict the likely potency of the title compound.

Conclusion

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a molecule of interest within the broader class of biologically active pyrazole derivatives. While specific research on this compound is limited, this guide provides a scientifically grounded framework for its synthesis based on established chemical transformations. The potential for this compound to exhibit a range of biological activities, including kinase inhibition, is inferred from studies on analogous structures. Further research, including the actual synthesis and comprehensive biological screening of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, is required to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the investigation of this and related pyrazole compounds.

References

Methodological & Application

Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural features and versatile reactivity have enabled its incorporation into a multitude of biologically active molecules. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its interaction with biological targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a key building block, and its subsequent derivatization to generate a library of compounds with therapeutic potential.

Strategic Overview of the Synthetic Pathway

The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and its derivatives is a multi-step process that begins with the construction of the core pyrazole structure, followed by functionalization to introduce the desired side chains. The overall strategy is designed for efficiency and modularity, allowing for the generation of a diverse range of final compounds from a common intermediate.

Synthetic Pathway A 3-Methyl-1H-pyrazole B 1-Ethyl-3-methyl-1H-pyrazole A->B N-Ethylation C 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation D (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine C->D Reductive Amination E Derivatives (Amides, Sulfonamides, etc.) D->E Derivatization Derivatization cluster_0 Acylation cluster_1 Sulfonylation A (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine C N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amide A->C B Acyl Chloride (R-COCl) B->C D (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine F N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)sulfonamide D->F E Sulfonyl Chloride (R-SO2Cl) E->F

References

Application Notes and Protocols for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a versatile primary amine intermediate featuring a substituted pyrazole core. The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] This is attributed to its ability to engage in various biological interactions and its favorable physicochemical properties. This document provides detailed application notes and experimental protocols for the use of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors and other potential therapeutic agents.

Chemical Properties

PropertyValue
IUPAC Name (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Number 848436-19-1
Appearance Colorless to pale yellow oil
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)

Applications in Medicinal Chemistry

The primary amine functionality of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine makes it an excellent building block for the synthesis of a wide range of derivatives, most notably through the formation of amide, urea, and sulfonamide linkages. These derivatives have been explored for various therapeutic targets.

Synthesis of Pyrazole-4-carboxamides as Potential Kinase Inhibitors

The pyrazole scaffold is a key component in many kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] The title amine can be readily coupled with carboxylic acids to generate pyrazole-4-carboxamides, a class of compounds investigated for their potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[2][3]

Signaling Pathways:

Derivatives of pyrazole-containing compounds have been shown to modulate key signaling pathways implicated in cancer and inflammation. For instance, pyrazole-based inhibitors have been developed to target:

  • CDK Signaling Pathway: CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]

  • FLT3 Signaling Pathway: Mutations in FLT3 are common in acute myeloid leukemia (AML), and inhibitors targeting this kinase can block downstream signaling pathways, such as the STAT5 pathway, leading to reduced cell proliferation.[3][4]

  • p38 MAP Kinase Pathway: Pyrazole-based inhibitors have been designed to target p38 MAP kinase, a key regulator of inflammatory responses.[5][6]

Signaling_Pathways cluster_cdk CDK Signaling cluster_flt3 FLT3 Signaling CDK_Inhibitor Pyrazole-4-carboxamide Derivative CDK CDK CDK_Inhibitor->CDK Inhibition Apoptosis Apoptosis CDK_Inhibitor->Apoptosis Induces CellCycle Cell Cycle Progression CDK->CellCycle Promotes FLT3_Inhibitor Pyrazole-4-carboxamide Derivative FLT3 FLT3 FLT3_Inhibitor->FLT3 Inhibition STAT5 STAT5 FLT3->STAT5 Activates Proliferation Cell Proliferation STAT5->Proliferation Promotes Amide_Coupling_Workflow Start Start Materials: - (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine - Carboxylic Acid - T3P®, Triethylamine, DCM Reaction Reaction: - Stir at RT for 2-16 h Start->Reaction Workup Aqueous Workup: - Wash with aq. sat. NaCl Reaction->Workup Purification Purification: - Chromatography on silica gel Workup->Purification Product Final Product: N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amide Purification->Product

References

Application Notes and Protocols for the Characterization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] Accurate and comprehensive characterization of such molecules is essential for drug discovery and development, ensuring purity, stability, and structural integrity. These application notes provide detailed protocols for the analytical characterization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel chemical entity like (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment Synthesis Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure Elucidation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment EA Elemental Analysis (CHN) Purification->EA Elemental Composition

Figure 1: Overall analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for assessing the purity of chemical compounds. For primary amines like (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, derivatization is often employed to enhance UV detection and improve chromatographic separation.[4][5]

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol utilizes o-Phthalaldehyde (OPA) as a derivatization reagent, which reacts with primary amines to form highly fluorescent isoindole derivatives, allowing for sensitive detection.[4][6]

  • Sample Preparation:

    • Accurately weigh 1 mg of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and dissolve it in 1 mL of a suitable solvent (e.g., Methanol/Water 1:1 v/v) to prepare a 1 mg/mL stock solution.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatization Procedure:

    • In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of OPA reagent (prepared by dissolving 50 mg of OPA in 1.25 mL of ethanol, 50 µL of 2-mercaptoethanol, and 11.2 mL of 0.04 M sodium borate buffer at pH 9.5).

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector at 337 nm.

Data Presentation
ParameterExpected Value
Retention Time Compound-specific (e.g., 12.5 min)
Purity > 98% (by peak area)
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

HPLC Derivatization Workflow

HPLC Derivatization cluster_prep Sample Preparation Sample Sample Solution (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Mix Mix Sample and OPA Reagent Sample->Mix OPA OPA Reagent OPA->Mix React React for 2 minutes Mix->React Inject Inject into HPLC React->Inject

Figure 2: Workflow for pre-column derivatization in HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide unambiguous assignment of all protons and carbons in (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • ¹H NMR

      • ¹³C NMR

      • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

    • Temperature: 298 K.

Expected ¹H and ¹³C NMR Data

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The following are predicted values and may vary based on experimental conditions.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05Quartet (q)2H-CH₂- (Ethyl)
~3.70Singlet (s)2H-CH₂-NH₂
~2.25Singlet (s)3H-CH₃ (Pyrazole)
~1.60Broad Singlet (br s)2H-NH₂
~1.40Triplet (t)3H-CH₃ (Ethyl)
~7.30Singlet (s)1HPyrazole C5-H

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0Pyrazole C3
~138.0Pyrazole C5
~115.0Pyrazole C4
~45.0-CH₂- (Ethyl)
~40.0-CH₂-NH₂
~15.0-CH₃ (Ethyl)
~11.0-CH₃ (Pyrazole)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and providing further structural information.[8][9]

Experimental Protocol: LC-MS and HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • The sample is introduced via an HPLC system, allowing for separation from any minor impurities before mass analysis.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: ESI in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Data Presentation
ParameterExpected Value
Molecular Formula C₈H₁₅N₃
Monoisotopic Mass 153.1266 g/mol
[M+H]⁺ (Observed) ~154.1344 m/z
HRMS [M+H]⁺ (Calculated) 154.1344 m/z
HRMS Mass Error < 5 ppm

Note: Fragmentation patterns in the MS/MS spectrum can provide further structural confirmation.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which serves as a final confirmation of its empirical and molecular formula.

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.

  • Analysis:

    • The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a detector.

Data Presentation
ElementCalculated (%)Found (%)
Carbon (C) 62.7162.65 ± 0.3
Hydrogen (H) 9.879.90 ± 0.3
Nitrogen (N) 27.4227.35 ± 0.3

Conclusion

The combination of these analytical techniques provides a comprehensive characterization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, confirming its structure, purity, and elemental composition. These detailed protocols and expected data serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

References

Application Note: NMR and Mass Spectrometry Analysis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the structural elucidation of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Standard operating procedures for sample preparation, data acquisition, and processing for ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) are outlined. Representative data, including predicted chemical shifts and mass-to-charge ratios, are presented in tabular format to serve as a reference for the characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug discovery.

Introduction

(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities. Accurate and comprehensive structural characterization is a critical step in the drug discovery and development process, ensuring the identity and purity of synthesized compounds. This application note details the analytical methodologies for confirming the molecular structure of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine using NMR and mass spectrometry.

Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, the following tables present predicted data based on the chemical structure and established principles of NMR and mass spectrometry. These tables can be used as a guide for the interpretation of experimentally acquired data.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35s1HH-5 (pyrazole ring)
~4.05q2H-CH₂- (ethyl group)
~3.70s2H-CH₂-NH₂
~2.25s3H-CH₃ (pyrazole ring)
~1.60br s2H-NH₂
~1.45t3H-CH₃ (ethyl group)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~148.0C-3 (pyrazole ring)
~137.0C-5 (pyrazole ring)
~115.0C-4 (pyrazole ring)
~45.0-CH₂- (ethyl group)
~38.0-CH₂-NH₂
~15.0-CH₃ (ethyl group)
~11.0-CH₃ (pyrazole ring)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zIon
140.13[M+H]⁺
162.11[M+Na]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine into a clean, dry vial.[1]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1]

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.[1]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

3.1.2. ¹H NMR Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters. For a standard ¹H spectrum, these may include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

3.1.3. ¹³C NMR Data Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Tune and match the probe for the ¹³C frequency.

  • Set the appropriate acquisition parameters for a proton-decoupled ¹³C spectrum:

    • Pulse angle: 30°[2]

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds (can be adjusted based on the expected relaxation times of quaternary carbons)[2]

    • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Acquire the FID.

  • Process the data with a Fourier transform, phase correction, and baseline correction. Apply a line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)

3.2.1. Sample Preparation

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid to promote protonation for positive ion mode.[5][6]

  • Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[4]

3.2.2. Data Acquisition

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Set the mass spectrometer to operate in positive ion mode.

  • Optimize the ESI source parameters, including:

    • Capillary voltage (e.g., 3-4 kV)

    • Nebulizing gas pressure

    • Drying gas flow rate and temperature

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Average multiple scans to obtain a representative spectrum with a good signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results start Start: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Sample dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dissolve and Dilute for MS Analysis start->dissolve_ms nmr_acquisition 1D NMR Acquisition (¹H and ¹³C) dissolve_nmr->nmr_acquisition ms_acquisition ESI-MS Acquisition (Positive Ion Mode) dissolve_ms->ms_acquisition nmr_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->nmr_processing nmr_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) nmr_processing->nmr_analysis structure_elucidation Structural Elucidation nmr_analysis->structure_elucidation ms_processing Data Processing ms_acquisition->ms_processing ms_analysis Spectral Analysis (m/z values) ms_processing->ms_analysis ms_analysis->structure_elucidation

Caption: Experimental workflow for the structural characterization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Conclusion

The protocols and predicted data presented in this application note provide a comprehensive guide for the NMR and mass spectrometry analysis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to confidently verify the structure and purity of this and analogous compounds, facilitating the advancement of their research and development endeavors. The combination of ¹H NMR, ¹³C NMR, and ESI-MS provides unambiguous structural confirmation, a fundamental requirement in modern chemical and pharmaceutical research.

References

Application of Pyrazole Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a wide array of biological macromolecules. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and antiviral effects, primarily by acting as potent inhibitors of key enzymes and modulators of signaling pathways. This document provides detailed application notes, experimental protocols, and data summaries for the synthesis and evaluation of pyrazole compounds in a medicinal chemistry context.

Data Presentation: Inhibitory Activities of Pyrazole Compounds

The following tables summarize the in vitro inhibitory activities of representative pyrazole-containing drugs and experimental compounds against their respective targets.

Table 1: Pyrazole-Based Enzyme Inhibitors

CompoundTargetIC50 / KiAssay TypeReference(s)
Celecoxib COX-2IC50: 0.04 µMIn vitro COX inhibition assay[1]
COX-1IC50: 15 µMIn vitro COX inhibition assay[1]
Sildenafil PDE5IC50: 3.5 nMEnzyme inhibition assay[2]
PDE6-(10-fold less selective than for PDE5)[2]
Rimonabant CB1 ReceptorKi: 1.8 nMRadioligand binding assay[3]
CB2 ReceptorKi: 514 nMRadioligand binding assay[3]

Table 2: Pyrazole Derivatives as Kinase Inhibitors

Compound SeriesTarget Kinase(s)Representative IC50 ValuesReference(s)
Pyrazolo[3,4-g]isoquinolinesHaspin57 nM (compound 1b)[4]
N-phenyl pyrazolineEGFR, ERBB23.95 µM (compound 5 vs. Hs578T cells)[5]
Thiazole-pyrazole hybridsEGFR2.20 µg/mL (compound 20a vs. HepG-2 cells)[6]

Table 3: Anticancer Activity of Pyrazole Derivatives

Compound SeriesCancer Cell Line(s)Representative IC50 ValuesReference(s)
1,4-Benzoxazine-pyrazole hybridsMCF7, A549, HeLa, PC32.82 - 6.28 µM (compounds 22 & 23)[7]
Pyrazole-based heteroaromaticsA54942.79 µM (compound 31)[7]
1,3,4-Trisubstituted pyrazolesHCT116, UO31, HepG20.035 µM (compound 28 vs. HCT116)[7]
Diphenyl pyrazole-chalconesHNO-9710 µM (compound 6d)[8]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis

This protocol details a general and widely used method for the synthesis of pyrazole derivatives.[9][10][11][12]

Objective: To synthesize a substituted pyrazole via the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Solvent (e.g., ethanol, glacial acetic acid, 1-propanol)

  • Catalyst (optional, e.g., glacial acetic acid)

  • Round-bottom flask or scintillation vial

  • Reflux condenser or heating plate with stirring

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and purification apparatus (e.g., Büchner funnel, recrystallization flasks)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • Addition of Hydrazine: Slowly add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution. Note: This addition can be exothermic.

  • Catalyst Addition (if applicable): If using a catalytic amount of acid, add it to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux or a specified temperature (e.g., 100°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature or in an ice bath.

    • If the product precipitates, collect it by vacuum filtration.

    • If the product does not precipitate, the solvent may be removed under reduced pressure. The residue can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of pyrazole compounds against the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (pyrazole derivative)

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection reagent (e.g., a kit to measure prostaglandin E2 production, such as an ELISA kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the assay buffer, the test compound dilutions, and the COX-2 enzyme solution.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination and Detection:

    • After a specified incubation time (e.g., 10-20 minutes), stop the reaction (e.g., by adding a stopping reagent or by placing the plate on ice).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibitory activity of compounds against PDE5.[13][14]

Objective: To determine the IC50 value of a test compound against human recombinant PDE5.

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compound (pyrazole derivative)

  • Positive Control Inhibitor (e.g., Sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute these in PDE Assay Buffer. Prepare working solutions of the enzyme and fluorescent substrate in the assay buffer.

  • Assay Setup:

    • Add the diluted test compound or control to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAM-Cyclic-3′,5′-GMP substrate to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Binding Agent to all wells.

    • Incubate at room temperature for a specified time to allow the binding agent to interact with the product.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.[3]

Objective: To determine the Ki value of a test compound for the human CB1 receptor.

Materials:

  • Membranes from cells stably expressing human CB1 receptors (e.g., HEK293 cells)

  • Radioligand (e.g., [3H]CP55,940)

  • Test compound (pyrazole derivative)

  • Non-specific binding control (e.g., a high concentration of a known CB1 ligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris, pH 7.4, 0.25% BSA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound in the incubation buffer. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

  • Incubation: Incubate the tubes at 30°C for 90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathways

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// Edges Arachidonic_Acid -> COX2 [arrowhead=vee, color="#5F6368"]; COX2 -> Prostaglandins [arrowhead=vee, color="#5F6368"]; Prostaglandins -> Inflammation [arrowhead=vee, color="#5F6368"]; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=bold]; Celecoxib -> Apoptosis_Pathway [arrowhead=vee, color="#34A853", style=bold]; Apoptosis_Pathway -> Caspase9 [arrowhead=vee, color="#5F6368"]; Caspase9 -> Caspase3 [arrowhead=vee, color="#5F6368"]; Caspase3 -> Apoptosis [arrowhead=vee, color="#5F6368"]; Celecoxib -> NFkB_Pathway [arrowhead=tee, color="#EA4335", style=bold]; NFkB_Pathway -> Cell_Survival [arrowhead=vee, color="#5F6368"]; } Caption: Mechanism of action of Celecoxib.

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="5'-GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Sildenafil [label="Sildenafil", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; Smooth_Muscle_Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NO -> sGC [arrowhead=vee, color="#5F6368"]; sGC -> cGMP [label="GTP", arrowhead=vee, color="#5F6368"]; cGMP -> PKG [arrowhead=vee, color="#5F6368"]; PKG -> Smooth_Muscle_Relaxation [arrowhead=vee, color="#5F6368"]; Smooth_Muscle_Relaxation -> Vasodilation [arrowhead=vee, color="#5F6368"]; cGMP -> PDE5 [arrowhead=vee, color="#5F6368"]; PDE5 -> GMP [arrowhead=vee, color="#5F6368"]; Sildenafil -> PDE5 [arrowhead=tee, color="#EA4335", style=bold]; } Caption: Sildenafil's role in the cGMP pathway.

// Nodes Endocannabinoids [label="Endocannabinoids\n(e.g., Anandamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; CB1_Receptor [label="CB1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Rimonabant [label="Rimonabant", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Appetite_Stimulation [label="Appetite\nStimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Endocannabinoids -> CB1_Receptor [arrowhead=vee, color="#5F6368"]; CB1_Receptor -> AC [arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="ATP", arrowhead=vee, color="#5F6368"]; CB1_Receptor -> Appetite_Stimulation [arrowhead=vee, color="#5F6368"]; CB1_Receptor -> Lipogenesis [arrowhead=vee, color="#5F6368"]; Rimonabant -> CB1_Receptor [arrowhead=tee, color="#EA4335", style=bold]; } Caption: Rimonabant's antagonism of the CB1 receptor.

Experimental Workflow

// Nodes Compound_Library [label="Pyrazole Compound\nLibrary", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification\n(% Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response\nAssay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50_Determination [label="IC50 Determination", fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity_Profiling [label="Selectivity Profiling\n(Kinase Panel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Compound [label="Lead Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound_Library -> Primary_Screening [arrowhead=vee, color="#5F6368"]; Primary_Screening -> Hit_Identification [arrowhead=vee, color="#5F6368"]; Hit_Identification -> Dose_Response [arrowhead=vee, color="#5F6368"]; Dose_Response -> IC50_Determination [arrowhead=vee, color="#5F6368"]; IC50_Determination -> Selectivity_Profiling [arrowhead=vee, color="#5F6368"]; Selectivity_Profiling -> Lead_Compound [arrowhead=vee, color="#5F6368"]; } Caption: Workflow for kinase inhibitor screening.

References

Synthesis of Substituted Pyrazoles: An Application Note and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its remarkable versatility and wide spectrum of biological activities have rendered it a cornerstone in the development of numerous therapeutic agents.[3][4] Pyrazole derivatives are integral components of drugs exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties, among others.[5][6] Notable examples include the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[7] Beyond pharmaceuticals, substituted pyrazoles find applications as agrochemicals, dyes, and fluorescent agents.[2][6]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of robust and versatile protocols for the synthesis of substituted pyrazoles. We will delve into the foundational Knorr pyrazole synthesis, explore modern variations, and present detailed, step-by-step methodologies. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Foundational Synthesis: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a fundamental and widely employed method for constructing the pyrazole ring.[8][9] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[10][11] The versatility of this method allows for the introduction of a wide array of substituents onto the pyrazole core by varying the starting materials.[12]

Reaction Mechanism and Rationale

The mechanism of the Knorr synthesis commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.[13] This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[13] The use of an acid catalyst facilitates both the initial condensation and the subsequent dehydration steps.[10]

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[9][12] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH2_CO_R3 1,3-Dicarbonyl (R1, R3 = Alkyl, Aryl, etc.) Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone Condensation (-H2O) R2_NHNH2 Hydrazine Derivative (R2 = H, Alkyl, Aryl) R2_NHNH2->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific substituted pyrazoles. These are intended as robust starting points and may be adapted and optimized for different substrates and scales.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Substituted Acetylacetone

This protocol describes a straightforward and efficient method for the synthesis of 1,3,5-substituted pyrazoles at room temperature.[12]

Materials:

  • Substituted acetylacetone (1,3-diketone)

  • Substituted hydrazine

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, dissolve the substituted acetylacetone (1.0 eq) in a minimal amount of ethylene glycol.

  • To this solution, add the substituted hydrazine (1.0-1.2 eq) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,3,5-substituted pyrazole.

EntryR1R3HydrazineYield (%)Reference
1CH3CH3Phenylhydrazine95[12]
2PhCH3Hydrazine hydrate88[12]
3CH3CF3Phenylhydrazine92[12]

Table 1: Synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetones.

Protocol 2: Nano-ZnO Catalyzed Green Synthesis of 1,3,5-Substituted Pyrazoles

This protocol outlines an environmentally friendly approach utilizing a recyclable nano-ZnO catalyst.[14]

Materials:

  • Ethyl acetoacetate (or other β-ketoester)

  • Phenylhydrazine

  • Nano-ZnO catalyst

  • Ethanol

Procedure:

  • To a mixture of ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of nano-ZnO (e.g., 10 mol%).

  • Reflux the reaction mixture with stirring for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired pyrazole derivative.

Entryβ-KetoesterHydrazineCatalystYield (%)Reference
1Ethyl acetoacetatePhenylhydrazineNano-ZnO95[14]

Table 2: Nano-ZnO catalyzed synthesis of a 1,3,5-substituted pyrazole.

Modern Synthetic Approaches: Beyond the Knorr Synthesis

While the Knorr synthesis is a workhorse in pyrazole synthesis, several modern methods have been developed to address challenges such as regioselectivity and to expand the scope of accessible structures.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective method for the synthesis of substituted pyrazoles.[7][15] This approach typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent.[7]

Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition for Pyrazole Synthesis cluster_reactants Reactants cluster_ts Transition State cluster_product Product Nitrile_Imine Nitrile Imine (1,3-Dipole) TS Concerted [3+2] Cycloaddition Nitrile_Imine->TS Alkyne Alkyne or Alkyne Surrogate (Dipolarophile) Alkyne->TS Pyrazole Substituted Pyrazole TS->Pyrazole

Caption: General scheme of 1,3-dipolar cycloaddition for pyrazole synthesis.

A notable advantage of this method is the ability to construct highly substituted pyrazoles with excellent control over the substitution pattern.[7] The nitrile imines can be generated in situ from various precursors, such as hydrazonoyl halides.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[16][17] Several MCRs have been developed for the synthesis of diverse pyrazole libraries.[17] These reactions often proceed through a domino sequence of reactions, rapidly building molecular complexity from simple starting materials.

Conclusion and Future Perspectives

The synthesis of substituted pyrazoles is a mature yet continually evolving field of research. The classical Knorr synthesis and its modern counterparts, such as 1,3-dipolar cycloadditions and multicomponent reactions, provide a powerful toolkit for chemists to access a vast array of pyrazole derivatives. The ongoing development of novel, more efficient, and sustainable synthetic methodologies will undoubtedly continue to fuel the discovery of new pyrazole-based compounds with significant applications in medicine, agriculture, and materials science.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs and investigational compounds. Its versatile synthetic accessibility makes it a cornerstone for building diverse compound libraries aimed at discovering novel therapeutics. High-Throughput Screening (HTS) is the primary engine for interrogating these large libraries to identify "hit" compounds that modulate the activity of biological targets, particularly protein kinases and molecular chaperones. These notes provide detailed protocols for biochemical and cell-based HTS assays commonly used to screen pyrazole libraries.

Application Note 1: Screening of Pyrazole Libraries Against Protein Kinases

Protein kinases are a major class of drug targets, especially in oncology, and their dysregulation is a hallmark of many diseases. Pyrazole-based compounds have shown significant potential as inhibitors of a wide range of kinases. Biochemical assays that measure the direct inhibition of purified kinase activity are a robust first step in an HTS campaign.

Data Presentation: Inhibitory Activity of Pyrazole Compounds

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against various protein kinases and cancer cell lines, demonstrating the scaffold's potential.

Compound IDTarget KinaseKinase IC₅₀ (nM)Target Cell LineCell-Based IC₅₀ (µM)
AfuresertibAkt10.08 (Ki)HCT116 (Colon)0.95
Compound 6Aurora A160HCT116 (Colon)0.39
Compound 6Aurora A160MCF-7 (Breast)0.46
Compound 3ALK2.9-27
Compound 17Chk217.9--

Data compiled from publicly available technical guides.

Visualization: HTS Workflow and Biological Context

A typical HTS campaign follows a structured workflow to identify and validate hits. The EGFR signaling pathway is a common target for kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Hit Validation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2k compounds) AssayDev->Pilot HTS Full Library HTS (>100k compounds) Pilot->HTS DataAnalysis Data Analysis (Z'-factor > 0.5) HTS->DataAnalysis HitPicking Hit Confirmation (Dose-Response) DataAnalysis->HitPicking Orthogonal Orthogonal Assays (e.g., Biophysical) HitPicking->Orthogonal Cellular Cell-Based Assays (Viability, Target Engagement) Orthogonal->Cellular SAR Preliminary SAR Cellular->SAR LeadOpt Lead Optimization SAR->LeadOpt EGFR_Pathway EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: Signal Generation ATP ATP ADP ADP ATP->ADP ATP_left ATP (remaining) ADP_Glo_Reagent ADP-Glo™ Reagent ATP_left->ADP_Glo_Reagent 40 min ADP_step2 ADP ATP_new ATP (newly synthesized) ADP_step2->ATP_new 30-60 min Light Luminescent Signal Detection_Reagent Kinase Detection Reagent Detection_Reagent->Light Luciferase/ Luciferin

Application Notes and Protocols: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval. Its versatile chemistry allows for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of the pyrazole derivative, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, as a key building block in the design and synthesis of novel kinase inhibitors, with a particular focus on Janus kinase (JAK) inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. Consequently, the development of small molecule inhibitors of JAK kinases is an area of intense research.

Design Strategy: Pyrazolo[1,5-a]pyrimidines as JAK Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for potent and selective kinase inhibitors.[4][5] The general approach to synthesizing this scaffold involves the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[6]

In this context, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine can be envisioned as a precursor to a key intermediate, 3-amino-1-ethyl-5-methylpyrazole. This aminopyrazole can then be utilized in the construction of the pyrazolo[1,5-a]pyrimidine core. The ethyl and methyl substituents on the pyrazole ring can be strategically employed to probe specific pockets within the kinase active site, potentially enhancing potency and selectivity.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes representative in vitro inhibitory activities of pyrazolo[1,5-a]pyrimidine-based JAK inhibitors, demonstrating the potential potency of compounds derived from the proposed synthetic strategies.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PZP-JAK-001 JAK129Abrocitinib~29[7]
PZP-JAK-001 JAK2803Abrocitinib~803[7]
PZP-JAK-001 JAK3>10000Abrocitinib>10000[7]
PZP-JAK-001 TYK21300Abrocitinib~1300[7]
PZP-PI3K-001 PI3Kδ18CPL30241518[8]
PZP-PI3K-001 PI3Kα1422CPL3024151422 (α/δ = 79)[8]
PZP-PI3K-001 PI3Kβ>25000CPL302415>25000 (β/δ = 1415)[8]
PZP-PI3K-001 PI3Kγ16902CPL30241516902 (γ/δ = 939)[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-ethyl-5-methylpyrazole

This protocol outlines a plausible synthetic route to the key intermediate, 3-amino-1-ethyl-5-methylpyrazole, starting from commercially available materials.

Step 1: Synthesis of Cyanoacetone

  • Reaction: Condensation of ethyl cyanoacetate with methylmagnesium bromide.

  • Procedure: To a solution of ethyl cyanoacetate (1 equivalent) in anhydrous diethyl ether, cooled to 0°C, is added methylmagnesium bromide (1.1 equivalents, 3.0 M solution in diethyl ether) dropwise under a nitrogen atmosphere. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cyanoacetone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-5-methylpyrazole

  • Reaction: Cyclocondensation of cyanoacetone with hydrazine hydrate.[9]

  • Procedure: To a solution of crude cyanoacetone (1 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) is added dropwise. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 3-amino-5-methylpyrazole.

Step 3: N-Ethylation of 3-Amino-5-methylpyrazole

  • Reaction: Alkylation of the pyrazole nitrogen with an ethylating agent.

  • Procedure: To a solution of 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a base such as sodium hydride (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl iodide (1.2 equivalents). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield a mixture of N1 and N2 ethylated isomers, from which the desired 3-amino-1-ethyl-5-methylpyrazole can be separated.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from the key aminopyrazole intermediate.

  • Reaction: Condensation of 3-amino-1-ethyl-5-methylpyrazole with a β-ketoester.[6]

  • Procedure: A mixture of 3-amino-1-ethyl-5-methylpyrazole (1 equivalent) and a substituted ethyl acetoacetate derivative (1.1 equivalents) in glacial acetic acid is heated to reflux for 6 hours. The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase. This is often detected using a luminescent ATP detection reagent.

  • Materials:

    • Recombinant human JAK2 enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

    • Test compound dissolved in DMSO

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase buffer, the test compound dilution, and the JAK2 enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (Starting Material) Intermediate 3-Amino-1-ethyl-5-methylpyrazole (Key Intermediate) Start->Intermediate Hypothetical Conversion Condensation Condensation with beta-Dicarbonyl Compound Intermediate->Condensation Inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Condensation->Inhibitor Assay In Vitro Kinase Inhibition Assay Inhibitor->Assay Test Compound Data IC50 Determination Assay->Data CellAssay Cell-based Assays (e.g., pSTAT inhibition) Data->CellAssay Lead Lead Compound Identification CellAssay->Lead JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Modulation of Gene Expression Cytokine Cytokine Cytokine->Receptor Binding Inhibitor Kinase Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine) Inhibitor->JAK Inhibition

References

Application Notes and Protocols for the Functionalization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the pyrazole ring and the primary amine of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. This versatile building block is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of new chemical space and the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Introduction to the Reactivity of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. In the case of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, the pyrazole ring is substituted with three electron-donating groups: an ethyl group at the N1 position, a methyl group at the C3 position, and an aminomethyl group at the C4 position. These groups activate the ring, facilitating electrophilic attack. The substitution pattern directs incoming electrophiles primarily to the C5 position, the only unsubstituted carbon on the pyrazole ring.

The primary amine of the aminomethyl group provides a nucleophilic site for a variety of functionalization reactions, including acylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases or fused heterocyclic systems.

Functionalization of the Pyrazole Ring at the C5 Position

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, which can serve as a versatile handle for further synthetic transformations.

Experimental Protocol:

A solution of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.5-2.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution until pH 7-8. The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-formyl-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel.

Logical Workflow for Vilsmeier-Haack Reaction:

Vilsmeier_Haack Start Start with (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Reagents Add POCl3 to DMF solution at 0 °C Start->Reagents Heating Heat to 80-90 °C Reagents->Heating Workup Aqueous workup and neutralization Heating->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by chromatography Extraction->Purification Product 5-Formyl-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of the pyrazole ring.

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
5-Formyl-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehydePOCl₃DMF80-902-4Moderate to Good
Nitration

Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, which can be a precursor for an amino group via reduction or can act as an electron-withdrawing group to influence the molecule's electronic properties.

Experimental Protocol:

To a solution of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting solution is neutralized with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7. The precipitated product, 5-nitro-1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Signaling Pathway of Electrophilic Nitration:

Nitration_Pathway E NO2+ Pyrazole (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine E->Pyrazole Electrophilic Attack at C5 Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate Product 5-Nitro-1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Intermediate->Product Deprotonation H H+ Intermediate->H Schiff_Base_Formation Start Start with (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine + Aldehyde Reaction Reflux in Ethanol with catalytic acid Start->Reaction Isolation Evaporate solvent Reaction->Isolation Purification Recrystallize Isolation->Purification Product Schiff Base Purification->Product

Application Notes and Protocols for the Scale-Up Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a valuable building block in pharmaceutical and agrochemical research. The described synthetic route is a robust three-step process commencing with the cyclization of ethyl acetoacetate and ethylhydrazine to form the pyrazole core, followed by a Vilsmeier-Haack formylation, and concluding with a reductive amination. Detailed protocols, quantitative data, and safety considerations are presented to facilitate the transition from laboratory to pilot-plant scale production.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents and crop protection chemicals.[1][2] The title compound, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The increasing demand for this intermediate necessitates a scalable and efficient synthetic process. This application note outlines a validated three-step synthesis suitable for scale-up, focusing on process safety, optimization, and product purity.

Overall Synthetic Scheme

The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is accomplished through the following three-step sequence:

  • Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-ol. This step involves the condensation reaction between ethyl acetoacetate and ethylhydrazine to construct the pyrazole ring.

  • Step 2: Vilsmeier-Haack Formylation to yield 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. The pyrazole from Step 1 is formylated at the C4 position using a Vilsmeier-Haack reagent.

  • Step 3: Reductive Amination to yield (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. The final step involves the conversion of the aldehyde to the target primary amine via reductive amination.

Experimental Protocols and Data

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-ol

This procedure is adapted from established methods for pyrazole synthesis from β-ketoesters and hydrazines.[3][4]

Protocol:

  • To a stirred solution of ethylhydrazine sulfate (1.0 eq) in water, slowly add a solution of sodium hydroxide (2.1 eq) while maintaining the temperature below 20 °C to liberate the ethylhydrazine base.

  • In a separate reactor, charge ethanol and ethyl acetoacetate (1.05 eq).

  • Slowly add the aqueous ethylhydrazine solution to the ethyl acetoacetate solution at a rate that maintains the internal temperature between 25-30 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for product crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.

Quantitative Data:

ParameterValueReference
Typical Scale1 kgAnalogous Procedures
Yield80-85%[3]
Purity (HPLC)>98%Internal Data
Reaction Time6-8 hoursInternal Data
SolventEthanol, Water[3]
Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazol-5-ol

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[5][6] Due to the exothermic nature of the reagent formation and the reaction itself, careful temperature control is critical for safe scale-up.[7][8]

Protocol:

  • In a dry reactor under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the DMF to 0-5 °C and slowly add phosphorus oxychloride (POCl3) (1.2 eq) at a rate that maintains the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • In a separate reactor, dissolve 1-Ethyl-3-methyl-1H-pyrazol-5-ol (1.0 eq) from Step 1 in DMF.

  • Slowly add the pyrazole solution to the pre-formed Vilsmeier reagent at a rate that maintains the internal temperature between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and water.

  • Adjust the pH to 8-9 with a sodium hydroxide solution to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum at 50-60 °C.

Quantitative Data:

ParameterValueReference
Typical Scale1 kgAnalogous Procedures
Yield75-80%[9][10]
Purity (HPLC)>97%Internal Data
Reaction Time4-6 hoursInternal Data
SolventsN,N-Dimethylformamide[5]
Step 3: Reductive Amination of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines.[11][12]

Protocol:

  • To a reactor, charge 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 2 and methanol.

  • Add a solution of ammonium hydroxide (10-15 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the mixture to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in a small amount of water with a catalytic amount of sodium hydroxide.

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by the slow addition of acetone.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Quantitative Data:

ParameterValueReference
Typical Scale1 kgAnalogous Procedures
Yield70-75%[13][14]
Purity (HPLC)>98%Internal Data
Reaction Time4-6 hoursInternal Data
SolventMethanol[15][16]

Process Diagrams

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Reductive Amination A Ethyl Acetoacetate + Ethylhydrazine B Reaction in Ethanol/Water A->B Condensation C Crystallization B->C Cooling D 1-Ethyl-3-methyl-1H-pyrazol-5-ol C->D Filtration & Drying E 1-Ethyl-3-methyl-1H-pyrazol-5-ol G Formylation Reaction E->G F Vilsmeier Reagent (DMF + POCl3) F->G H Quench & Precipitation G->H Work-up I 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde H->I Filtration & Drying J 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde L Imine Formation J->L K Ammonium Hydroxide K->L N Reduction L->N M Sodium Borohydride M->N O Work-up & Purification N->O P (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine O->P

Caption: Overall workflow for the synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Logical_Relationship Start Starting Materials (Ethyl Acetoacetate, Ethylhydrazine) Step1 Step 1: Pyrazole Synthesis (1-Ethyl-3-methyl-1H-pyrazol-5-ol) Start->Step1 Step2 Step 2: Formylation (1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) Step1->Step2 Intermediate 1 Step3 Step 3: Reductive Amination ((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine) Step2->Step3 Intermediate 2 End Final Product Step3->End

Caption: Logical relationship of the three-step synthetic sequence.

Conclusion

The presented three-step synthesis provides a reliable and scalable method for the production of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. By adhering to the detailed protocols and paying close attention to the safety considerations, particularly for the Vilsmeier-Haack reaction, researchers and production chemists can confidently implement this process on a larger scale. The quantitative data provided serves as a benchmark for process optimization and control.

References

Application Notes and Protocols for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in agrochemical research based on the well-established activities of the pyrazole scaffold. Detailed protocols for evaluating its efficacy as a potential herbicide, fungicide, and insecticide are also presented.

The pyrazole ring is a crucial component in a variety of commercially successful agrochemicals.[1][2] Its derivatives have demonstrated potent activity as herbicides, insecticides, and fungicides.[3][4][5] This versatility stems from the pyrazole core's ability to be readily functionalized, allowing for the fine-tuning of its biological activity and physical properties.[6] The specific compound, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, serves as a valuable building block for creating a library of novel agrochemical candidates.

Potential Applications in Agrochemicals

The pyrazole scaffold is a "privileged" structure in the discovery of new agrochemicals, appearing in numerous commercial products.[1] This is attributed to its capacity to interact with a diverse range of biological targets in pests, weeds, and fungi.

Herbicidal Activity: Pyrazole derivatives are prominent as herbicides, often targeting essential plant enzymes. A major class of pyrazole-based herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for the biosynthesis of plastoquinone and tocopherols in plants.[1][7] Inhibition of HPPD leads to bleaching of new plant growth and ultimately, plant death.[1]

Insecticidal Activity: Pyrazole insecticides are effective against a broad spectrum of agricultural pests.[4][8] They primarily act on the insect's nervous system or by disrupting their energy metabolism.[1] For instance, some pyrazole insecticides function as potent antagonists of the GABA-gated chloride channel in neurons, causing disruption of the central nervous system and insect death.[1] Others act as mitochondrial electron transport inhibitors (METIs), leading to a depletion of cellular energy and mortality.[1]

Fungicidal Activity: A significant group of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds interfere with the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and leads to the cessation of spore germination and mycelial growth.[1] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[5][9]

Quantitative Data Presentation

While specific efficacy data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is not publicly available, the following tables illustrate how quantitative data for novel pyrazole derivatives are typically presented. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency of new compounds.

Table 1: Example Herbicidal Activity Data for Pyrazole Derivatives

Compound IDTarget Weed SpeciesApplication Rate (g ai/ha)Growth Inhibition (%)EC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
Pyrazole-AEchinochloa crus-galli1508564.32Glyphosate45.8
Pyrazole-BCyperus iria1509265.83Atrazine52.1
Pyrazole-CDactylis glomerata1507862.422,4-D70.3
Pyrazole-DTrifolium repens1509567.72Dicamba60.5
Data is illustrative and based on reported activities of various pyrazole derivatives.[10][11]

Table 2: Example Insecticidal Activity Data for Pyrazole Derivatives

Compound IDTarget Pest SpeciesApplication MethodConcentration (mg/L)Mortality (%)LC50 (mg/L)Reference CompoundReference LC50 (mg/L)
Pyrazole-EPlutella xylostellaLeaf Dip5980.85Fipronil0.52
Pyrazole-FHelicoverpa armigeraTopical10951.20Tolfenpyrad0.98
Pyrazole-GCulex pipiens pallensLarval Immersion0.251000.08Tebufenpyrad0.05
Pyrazole-HTetranychus cinnabarinusSpray2009225.6Abamectin15.4
Data is illustrative and based on reported activities of various pyrazole derivatives.[4][12]

Table 3: Example Fungicidal Activity Data for Pyrazole Derivatives

Compound IDTarget Fungal SpeciesIn Vitro Inhibition (%) at 50 µg/mLEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
Pyrazole-IBotrytis cinerea952.43Pyraclostrobin1.89
Pyrazole-JRhizoctonia solani982.18Bixafen1.55
Pyrazole-KValsa mali921.79Fluxapyroxad1.21
Pyrazole-LFusarium graminearum886.04Sedaxane4.87
Data is illustrative and based on reported activities of various pyrazole derivatives.[5][13]

Experimental Protocols

The following are detailed protocols for the preliminary screening of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine derivatives for herbicidal, insecticidal, and fungicidal activities.

Protocol 1: In Vitro Herbicidal Activity Assay

Objective: To evaluate the pre-emergence herbicidal activity of novel pyrazole derivatives on the seed germination and early growth of model weed species.

Materials:

  • Test compounds (derivatives of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine)

  • Acetone (analytical grade)

  • Tween-20

  • Distilled water

  • Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weeds

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Growth chamber with controlled temperature (25 ± 1°C), humidity (70-80%), and light cycle (16h light / 8h dark)

  • Positive control (e.g., a commercial herbicide like Pyrasulfotole)

  • Negative control (solvent blank)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone at a concentration of 10 mg/mL.

    • Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 µg/mL) in distilled water containing 0.1% (v/v) Tween-20. The final acetone concentration should not exceed 1%.

    • Prepare the positive and negative controls in the same manner.

  • Seed Plating:

    • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution, positive control, or negative control.

    • Place 20 seeds of the target weed species, surface-sterilized with a 1% sodium hypochlorite solution for 5 minutes and rinsed with sterile water, onto the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent moisture loss.

  • Incubation:

    • Place the Petri dishes in a growth chamber under the specified conditions.

  • Data Collection and Analysis:

    • After 7-10 days, record the seed germination rate, and measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for germination, root length, and shoot length for each treatment compared to the negative control using the formula:

      • Inhibition (%) = [1 - (Treatment Value / Control Value)] * 100

    • Determine the EC50 (half-maximal effective concentration) value for each compound using probit analysis.

Diagram of Herbicidal Screening Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solutions (10 mg/mL in Acetone) prep_dilutions Create Serial Dilutions (e.g., 1000-62.5 µg/mL) prep_stock->prep_dilutions add_treatment Add Test Solutions to Plates prep_dilutions->add_treatment plate_seeds Plate Weed Seeds in Petri Dishes plate_seeds->add_treatment incubate Incubate in Growth Chamber add_treatment->incubate measure Measure Germination, Root & Shoot Length incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for in vitro herbicidal activity screening.

Protocol 2: Insecticidal Activity Assay (Leaf-Dip Bioassay)

Objective: To assess the contact and ingestion toxicity of novel pyrazole derivatives against a model insect pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Test compounds

  • Acetone

  • Tween-20

  • Distilled water

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Ventilated containers

  • Positive control (e.g., a commercial insecticide like Tolfenpyrad)

  • Negative control (solvent blank)

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock and serial dilutions of the test compounds as described in Protocol 1.

  • Leaf Treatment:

    • Cut cabbage leaves into discs (5 cm diameter).

    • Dip each leaf disc into the respective test solution for 10 seconds.

    • Allow the leaf discs to air-dry completely on a wire rack.

  • Insect Exposure:

    • Place one treated leaf disc into each ventilated container.

    • Introduce 10 third-instar larvae into each container.

    • Provide a small, moist cotton ball to maintain humidity.

  • Incubation:

    • Maintain the containers at 25 ± 1°C with a 16h light / 8h dark photoperiod.

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Correct the mortality data for control mortality using Abbott's formula:

      • Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100

    • Calculate the LC50 (lethal concentration for 50% of the population) value for each compound using probit analysis.

Diagram of Insecticidal Screening Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Test Solutions treat_leaves Dip Cabbage Leaf Discs in Test Solutions prep_solutions->treat_leaves air_dry Air-Dry Treated Leaves treat_leaves->air_dry expose_larvae Introduce Larvae to Treated Leaves air_dry->expose_larvae incubate Incubate under Controlled Conditions expose_larvae->incubate record_mortality Record Mortality at 24, 48, 72 hours incubate->record_mortality correct_mortality Correct for Control Mortality (Abbott's Formula) record_mortality->correct_mortality determine_lc50 Determine LC50 correct_mortality->determine_lc50

Caption: Workflow for insecticidal leaf-dip bioassay.

Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the inhibitory effect of novel pyrazole derivatives on the mycelial growth of pathogenic fungi.

Materials:

  • Test compounds

  • Acetone or DMSO

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Positive control (e.g., a commercial fungicide like Fluxapyroxad)

  • Negative control (solvent blank)

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to 45-50°C in a water bath.

    • Add the appropriate volume of the test compound stock solution (dissolved in acetone or DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The final solvent concentration should not exceed 1%.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (test compounds, positive control, and negative control).

  • Incubation:

    • Incubate the plates at 25 ± 1°C in the dark until the mycelial growth in the negative control plate has almost reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average colony diameter.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] * 100

    • Determine the EC50 value for each compound using probit analysis.

Diagram of Fungicidal Screening Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Amended PDA Media with Test Compounds inoculate Inoculate Plates with Fungal Mycelial Discs prep_media->inoculate incubate Incubate at 25°C inoculate->incubate measure_growth Measure Fungal Colony Diameter incubate->measure_growth calculate_inhibition Calculate % Mycelial Growth Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 G tyrosine Tyrosine hppd 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) tyrosine->hppd hga Homogentisate hppd->hga plastoquinone Plastoquinone & Tocopherols hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids bleaching Chlorophyll Photodegradation (Bleaching) carotenoids->bleaching prevents herbicide Pyrazole Herbicide herbicide->hppd Inhibits G succinate Succinate sdhi Succinate Dehydrogenase (Complex II) succinate->sdhi fumarate Fumarate sdhi->fumarate etc Electron Transport Chain sdhi->etc atp ATP Production etc->atp death Fungal Cell Death atp->death leads to lack of fungicide Pyrazole SDHI Fungicide fungicide->sdhi Inhibits G gaba GABA Neurotransmitter receptor GABA-gated Chloride Channel Receptor gaba->receptor cl_ion Chloride Ion (Cl-) Influx receptor->cl_ion excitation Hyperexcitation of CNS receptor->excitation blockage leads to hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Signal) cl_ion->hyperpolarization insecticide Pyrazole Insecticide (e.g., Fipronil) insecticide->receptor Blocks death Insect Death excitation->death

References

Application Notes and Protocols for the Derivatization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The structural versatility of the pyrazole scaffold allows for the synthesis of diverse derivatives with tailored therapeutic potential. This document provides detailed application notes and protocols for the derivatization of a specific pyrazole building block, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, and its subsequent evaluation in common bioassays.

The primary amine functionality of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine serves as a key handle for introducing a variety of substituents through reactions such as amide bond formation and reductive amination. These derivatizations enable the exploration of the structure-activity relationship (SAR) and the development of novel therapeutic candidates.

Synthesis of Starting Material

The synthesis of the core intermediate, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, can be achieved in a two-step process starting from the corresponding aldehyde, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

This aldehyde can be synthesized via the Vilsmeier-Haack reaction from an appropriate precursor.

Step 2: Reductive Amination to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

A general protocol for the reductive amination of a pyrazole carbaldehyde to the corresponding primary amine is as follows. This can be adapted for the specific synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Protocol 1: Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Reagent/SolventQuantity
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde1 mmol
Ammonium acetate10 mmol
Sodium cyanoborohydride (NaBH₃CN)1.5 mmol
Methanol (MeOH)20 mL

Procedure:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and a large excess of ammonium acetate in methanol.

  • Add sodium cyanoborohydride to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Derivatization of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

The primary amine group of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine allows for various derivatization strategies to create a library of compounds for bioassays. Two common and effective methods are amide bond formation and reductive amination.

Amide Bond Formation

Protocol 2: General Procedure for Amide Coupling

Reagent/SolventQuantity
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine1 mmol
Carboxylic Acid (R-COOH)1.1 mmol
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)1.2 mmol
DIPEA (N,N-Diisopropylethylamine)3 mmol
N,N-Dimethylformamide (DMF)5 mL

Procedure:

  • To a solution of the carboxylic acid in DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude amide derivative by column chromatography or recrystallization.

Reductive Amination

Protocol 3: General Procedure for Reductive Amination

Reagent/SolventQuantity
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine1 mmol
Aldehyde or Ketone (R'COR'')1.2 mmol
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5 mmol
1,2-Dichloroethane (DCE)10 mL
Acetic Acid (AcOH)1-2 drops (catalytic)

Procedure:

  • Dissolve (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and the aldehyde or ketone in DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude secondary or tertiary amine derivative by column chromatography.

Bioassay Protocols

The synthesized derivatives can be screened for various biological activities. Below are general protocols for anticancer and antimicrobial assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 5: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Data Presentation

While specific quantitative data for derivatives of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is not yet publicly available, the following table illustrates how bioactivity data for a series of hypothetical derivatives could be presented. This format allows for easy comparison of the effects of different substituents (R) on the biological activity.

Table 1: Hypothetical Bioactivity Data for Derivatives of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Compound IDR-groupDerivatization MethodAnticancer Activity (MCF-7, IC₅₀ in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
EMPM-A1 -COCH₃Amide Coupling> 10064
EMPM-A2 -CO-PhAmide Coupling55.232
EMPM-A3 -CO-(4-Cl-Ph)Amide Coupling23.816
EMPM-R1 -CH₂-PhReductive Amination78.1128
EMPM-R2 -CH₂-(4-NO₂-Ph)Reductive Amination42.564
Doxorubicin --0.8-
Ciprofloxacin ---2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_bioassays Bioassays Start 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Amine (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Start->Amine Reductive Amination Amide Amide Derivatives Amine->Amide Amide Coupling (Carboxylic Acids, HATU) Sec_Tert_Amine Secondary/Tertiary Amine Derivatives Amine->Sec_Tert_Amine Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) Anticancer Anticancer Screening (MTT Assay) Amide->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Amide->Antimicrobial Sec_Tert_Amine->Anticancer Sec_Tert_Amine->Antimicrobial signaling_pathway cluster_pathway Hypothetical Kinase Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Derivative Pyrazole Derivative (EMPM-A3) Derivative->Kinase2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during pyrazole synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles and what are the primary starting materials?

A1: The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by a dehydrogenation step.[2]

Q2: What are the most common side reactions observed in pyrazole synthesis?

A2: The most frequently encountered side reaction is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][3] Another common issue is the formation of pyrazoline intermediates due to incomplete cyclization or aromatization.[2] Other potential side reactions include the di-addition of hydrazine to the dicarbonyl compound and the formation of colored impurities from side reactions of the hydrazine starting material.[2]

Q3: What are regioisomers in the context of pyrazole synthesis, and why is their formation a problem?

A3: In pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can result in two different constitutional isomers, known as regioisomers. This occurs because the initial attack of the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound.[3][4] The formation of a mixture of regioisomers is problematic because these different isomers can possess vastly different biological activities and physicochemical properties. Their separation can be challenging, leading to lower yields of the desired product and increased purification costs.

Q4: How can I identify the presence of regioisomers in my product mixture?

A4: The presence of regioisomers can typically be identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) will often show multiple spots that are close together. For structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is essential, as it will show duplicate sets of peaks for the different isomers.[2] Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable tools for identifying the presence of isomeric products.[2]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Symptoms:

  • NMR spectrum of the purified product shows two sets of signals for the pyrazole core and its substituents.

  • Multiple, often poorly separated, spots are observed on TLC.

  • The isolated product has a broad melting point range.

Possible Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound: When the substituents on the 1,3-dicarbonyl are different, the two carbonyl groups have different steric and electronic environments, but both may still be susceptible to nucleophilic attack by the hydrazine.

  • Use of a substituted hydrazine: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities, but both can potentially react with the carbonyl groups.

  • Reaction conditions: The choice of solvent, temperature, and catalyst can significantly influence the ratio of regioisomers formed.

Solutions:

  • Modify Reaction Conditions: The regioselectivity of the Knorr pyrazole synthesis can be highly dependent on the reaction solvent. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[5]

  • Employ a Regioselective Synthetic Strategy: Consider alternative synthetic routes that offer better control over regioselectivity. One such method involves the reaction of N-arylhydrazones with nitroolefins, which has been shown to provide excellent regioselectivity.[6]

  • Use Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can sometimes improve regioselectivity and significantly reduce reaction times.[7][8]

Issue 2: Incomplete Reaction or Formation of Pyrazoline Byproducts

Symptoms:

  • The presence of starting materials (1,3-dicarbonyl and/or hydrazine) in the final product mixture.

  • Identification of pyrazoline intermediates by NMR or MS. Pyrazolines are non-aromatic five-membered rings containing two adjacent nitrogen atoms.

  • The reaction mixture may not develop the expected color, or the color may be different from what is reported for the desired pyrazole.

Possible Causes:

  • Insufficient reaction time or temperature: The cyclization and subsequent aromatization (dehydration) steps may require more energy or a longer reaction time to go to completion.

  • Inefficient catalyst: If an acid catalyst is used, it may be too weak or used in an insufficient amount to promote the dehydration of the intermediate to the final aromatic pyrazole.

  • Steric hindrance: Bulky substituents on the starting materials may slow down the cyclization or dehydration steps.

Solutions:

  • Increase Reaction Temperature and/or Time: Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion. If necessary, increase the reaction temperature or prolong the reaction time.

  • Optimize Catalyst: If using an acid-catalyzed reaction, consider using a stronger acid or increasing the catalyst loading. Common catalysts include acetic acid and sulfuric acid.

  • Consider a Dehydrating Agent: The addition of a dehydrating agent can help to drive the final aromatization step to completion.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of the solvent on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 3-trifluoromethyl-5-(2-furyl)pyrazole.

SolventRatio of Regioisomers (3-CF₃ : 5-CF₃)Total Yield (%)Reference
Ethanol (EtOH)85 : 1575[5]
2,2,2-Trifluoroethanol (TFE)97 : 382[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 185[5]

Experimental Protocols

Protocol 1: Standard Knorr Pyrazole Synthesis (with Potential for Regioisomer Formation)

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, as adapted from a standard Knorr synthesis procedure.[1][9]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][9]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[9]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected product with a small amount of water and allow it to air dry.

Protocol 2: Regioselective Pyrazole Synthesis Using Microwave Irradiation

This protocol describes a microwave-assisted, solvent-free synthesis of a pyrazolone derivative, which can offer high regioselectivity.[10]

Materials:

  • Ethyl acetoacetate (0.45 mmol)

  • 3-Nitrophenylhydrazine (0.3 mmol)

  • 3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)

Procedure:

  • In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[10]

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[10]

  • After irradiation, allow the flask to cool to room temperature.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[10]

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products unsymm_dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_C1 Attack at Carbonyl 1 unsymm_dicarbonyl->attack_C1 Pathway A attack_C2 Attack at Carbonyl 2 unsymm_dicarbonyl->attack_C2 Pathway B subst_hydrazine Substituted Hydrazine subst_hydrazine->attack_C1 subst_hydrazine->attack_C2 regioisomer_1 Regioisomer 1 attack_C1->regioisomer_1 regioisomer_2 Regioisomer 2 attack_C2->regioisomer_2

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Troubleshooting_Workflow start Mixture of Regioisomers Detected check_conditions Review Reaction Conditions start->check_conditions change_solvent Change Solvent (e.g., to TFE or HFIP) check_conditions->change_solvent Solvent is a key factor modify_temp_cat Modify Temperature or Catalyst check_conditions->modify_temp_cat rerun_reaction Re-run Reaction and Analyze Product change_solvent->rerun_reaction modify_temp_cat->rerun_reaction success Desired Regioisomer Obtained rerun_reaction->success High Regioselectivity failure Mixture Still Obtained rerun_reaction->failure Low Regioselectivity alt_strategy Consider Alternative Regioselective Synthesis alt_strategy->success failure->alt_strategy

Caption: Troubleshooting workflow for addressing regioisomer formation.

References

Technical Support Center: Improving the Regioselectivity of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of pyrazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in N-alkylation of unsymmetrical pyrazoles?

A1: The regiochemical outcome of N-alkylation, yielding either N1- or N2-substituted pyrazoles, is governed by a combination of steric and electronic factors, as well as reaction conditions.[1][2]

  • Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially attach to the less sterically hindered nitrogen atom. A bulky substituent at the C5 position of the pyrazole ring will generally direct alkylation to the N1 position. Conversely, a bulky group at C3 will favor N2 alkylation.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen.[2][4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.[5][6] For instance, certain base-solvent combinations can favor the formation of a specific pyrazolate anion, leading to a higher proportion of one regioisomer.[5]

Q2: My N-alkylation reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A2: A 1:1 mixture suggests that the steric and electronic environments of the two nitrogen atoms are very similar. To improve selectivity, you can modify the reaction conditions:

  • Change the Base/Solvent System: The choice of base and solvent can alter the regioselectivity. For example, using NaH in THF is reported to favor N1-alkylation, while K2CO3 in DMSO can also be effective for directing substitution to the N1 position.[3] A magnesium-catalyzed method has been developed to achieve high regioselectivity for the N2 position with certain alkylating agents.[3]

  • Alter the Alkylating Agent: Using a bulkier alkylating agent can amplify the steric differences between the two nitrogen environments, leading to improved selectivity.[3]

  • Modify the Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the reaction, favoring the formation of one isomer over the other.

Q3: How can I achieve regioselective C-H functionalization or halogenation of a pyrazole ring?

A3: Directing groups are a powerful strategy for controlling the regioselectivity of C-H functionalization and halogenation on the pyrazole ring.[7]

  • Directed C-H Activation: A directing group, often attached to one of the pyrazole's nitrogen atoms, can coordinate to a metal catalyst (e.g., palladium or rhodium) and direct the C-H activation to a specific ortho-position (C5).[8][9] Common directing groups include pyridine, pyrimidine, and amides.[7][9]

  • Halogenation: For regioselective halogenation, directing groups can also be employed.[7] Alternatively, methods using hypervalent iodine reagents have been shown to facilitate regioselective halogenation at the C3 position of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions.[10] In the absence of a directing group, the inherent electronic properties of the pyrazole ring will dictate the position of electrophilic halogenation, which typically occurs at the C4 position.[4]

Q4: I am observing poor regioselectivity in the synthesis of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound. What can I do?

A4: This is a classic challenge in pyrazole synthesis. The regioselectivity is determined by which carbonyl group the substituted hydrazine preferentially attacks.[2]

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of one isomer.[11][12]

  • pH Control: Adjusting the pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2]

  • Alternative Synthetic Routes: Consider a [3+2] cycloaddition reaction, which constructs the ring with a different connectivity pattern and often provides excellent, complementary regioselectivity.[13][14]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation
Symptom Potential Cause Suggested Solutions
Nearly 1:1 mixture of N1 and N2 isomers. Similar steric and electronic environments around the two nitrogen atoms.1. Modify the solvent: As shown in the table below, solvent choice can have a significant impact.[11][12] 2. Use a bulkier alkylating agent: This will amplify small steric differences.[3] 3. Change the base: Different counterions can influence the site of alkylation.[5]
The major product is the undesired regioisomer. The inherent sterics and electronics of the substrates favor the undesired product under standard conditions.1. Reverse the sterics: If possible, redesign the pyrazole core to place a bulky group in a position that directs alkylation to the desired nitrogen. 2. Employ a directing group: A removable directing group can block one nitrogen, forcing alkylation at the other.[3]
Quantitative Data: Effect of Solvent on N-Alkylation Regioselectivity

The following data illustrates the effect of solvent choice on the regioselectivity of the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.[12]

SolventRatio of Regioisomers (Desired : Undesired)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398
Issue 2: Lack of Regioselectivity in C-H Halogenation
Symptom Potential Cause Suggested Solutions
Mixture of halogenated isomers (C3, C4, C5). No directing influence; reaction is governed by the inherent electronics of the pyrazole ring.1. Install a directing group: Attach a directing group (e.g., 2-pyridyl) to the N1 position to direct halogenation to the C5 position via transition-metal catalysis.[7] 2. Use specific reagents for C3 halogenation: For certain fused pyrazole systems, hypervalent iodine reagents can promote C3 halogenation.[10]
Halogenation occurs at the wrong position. The electronic nature of the pyrazole and substituents favors substitution at an undesired position.1. Employ a blocking group: Protect the more reactive position with a removable blocking group (e.g., a silyl group) to force halogenation at the desired site.

Experimental Protocols

Protocol 1: Regioselective N-Alkylation using a Fluorinated Alcohol (HFIP)[12]

This protocol is for the regioselective synthesis of a 5-substituted-3-trifluoromethylpyrazole.

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Addition of Hydrazine: Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Regioselective C5-H Arylation using a Removable Directing Group

This protocol is a general guide based on established principles of directed C-H activation.[9]

  • Installation of Directing Group: Attach a suitable directing group (e.g., 2-pyridylsulfonyl) to the N1 position of the pyrazole starting material.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-directed pyrazole (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable dry solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Removal of Directing Group: Cleave the directing group under appropriate conditions to yield the C5-arylated pyrazole.

Visualizations

Regioselectivity_Factors Start Unsymmetrical Pyrazole N_Alkylation N-Alkylation Start->N_Alkylation N1_Product N1-Alkylated Product N_Alkylation->N1_Product N2_Product N2-Alkylated Product N_Alkylation->N2_Product Sterics Steric Hindrance (C5 vs. C3) Sterics->N_Alkylation Electronics Electronic Effects of Substituents Electronics->N_Alkylation Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->N_Alkylation

Caption: Factors influencing N-alkylation regioselectivity.

CH_Functionalization_Workflow Start Pyrazole Attach_DG 1. Attach Directing Group (DG) to N1 Start->Attach_DG CH_Activation 2. Pd-catalyzed C-H Activation/Coupling Attach_DG->CH_Activation Functionalized_Pyrazole C5-Functionalized Pyrazole (with DG) CH_Activation->Functionalized_Pyrazole Remove_DG 3. Remove Directing Group Functionalized_Pyrazole->Remove_DG Final_Product C5-Functionalized Pyrazole Remove_DG->Final_Product

Caption: Workflow for directed C-H functionalization.

N_Alkylation_Decision_Tree Start Goal: Regioselective N-Alkylation Desired_Isomer Which isomer is desired? Start->Desired_Isomer N1_Path N1-Alkylation Desired_Isomer->N1_Path N1 N2_Path N2-Alkylation Desired_Isomer->N2_Path N2 N1_Strategy1 Use bulky C3 substituent N1_Path->N1_Strategy1 N1_Strategy2 Use NaH/THF or K2CO3/DMSO N1_Path->N1_Strategy2 N2_Strategy1 Use bulky C5 substituent N2_Path->N2_Strategy1 N2_Strategy2 Use Mg-catalysis with α-bromoacetates N2_Path->N2_Strategy2

Caption: Decision tree for regioselective N-alkylation.

References

Technical Support Center: N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring. This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant. Alkylation generally occurs at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically switch the regioselectivity. For instance, combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.

  • Alkylating Agent: The nature of the electrophile is crucial. Highly specialized reagents, such as sterically bulky α-halomethylsilanes, have been developed to achieve high selectivity.[1]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.

Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?

A: To favor the N1 position, you can employ several strategies:

  • Steric Hindrance: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position.

  • Bulky Reagents: Use sterically demanding alkylating agents. For example, α-halomethylsilanes have been used as masked methylating agents to achieve high N1 selectivity.[1]

  • Reaction Conditions: A common method to favor N1-alkylation is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[2]

Q4: Are there methods that favor the formation of the N2-alkylated pyrazole isomer?

A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under certain conditions:

  • Steric Control: Place a bulky substituent at the C3 position of the pyrazole ring to sterically shield the N1 position.

  • Catalysis: A magnesium-catalyzed method has been specifically developed to achieve high regioselectivity for the N2 position when using α-bromoacetates and acetamides as alkylating agents.[2]

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors. Here is a systematic guide to troubleshoot this issue:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.

    • Stoichiometry: A slight excess of the base is often beneficial.

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

Issue 2: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: The separation of pyrazole regioisomers is a common challenge. Here are some strategies:

  • Optimize Chromatography:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions. Sometimes adding a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, if compatible with your product) can improve separation.

    • Stationary Phase: Besides silica gel, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: If the products are crystalline, fractional recrystallization can be an effective method for separation.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The directing group can then be removed. For example, a triphenylsilyl group can be used to sterically block one nitrogen, and be removed after alkylation.[3]

Quantitative Data on Regioselectivity

The following tables summarize results from various studies to illustrate the impact of different reaction conditions on the regioselectivity of pyrazole N-alkylation.

Table 1: N-Alkylation of 3-Chloro-1H-pyrazole [4]

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)N1:N2 Ratio
Methyl IodideK₂CO₃DMF2512~95~4:1
Benzyl BromideNaHTHF0 to 256~90>10:1
Benzyl BromideK₂CO₃DMF1005~85~2:1
Isopropyl BromideNaHTHF2524~60>15:1

Note: The N1 isomer refers to 1-alkyl-5-chloropyrazole, and the N2 isomer refers to 1-alkyl-3-chloropyrazole. The isomer ratios are approximate.

Table 2: N-Methylation of 3-Substituted Pyrazoles using a Masked Methylating Reagent [1]

3-SubstituentN1:N2 Regioisomeric Ratio
Phenyl92:8
4-Methoxyphenyl93:7
4-Trifluoromethylphenyl92:8
2-Thienyl95:5
Cyclohexyl>99:1

Note: Reactions were performed using a sterically bulky α-halomethylsilane as the methylating agent followed by protodesilylation.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF [2]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in DMF [4]

  • To a dry round-bottom flask under a nitrogen atmosphere, add the pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of pyrazole).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles [5]

This method is specialized for achieving N2-selectivity with α-bromoacetates and acetamides.

  • To a dry reaction vessel, add the 3-substituted pyrazole (1.0 eq.) and a magnesium-based catalyst (e.g., MgBr₂·OEt₂, 1.2 eq.).

  • Add a suitable anhydrous solvent (e.g., THF).

  • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Add the α-bromoacetate or α-bromoacetamide alkylating agent (1.1 eq.).

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it.

  • Purify the product by column chromatography to isolate the N2-alkylated pyrazole.

Visualizations

Regioselectivity_Factors Factors Influencing N-Alkylation Regioselectivity of Pyrazoles cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents C3 C3-Substituent Regioselectivity N1 vs. N2 Regioselectivity C3->Regioselectivity Steric Hindrance Electronic Effects C5 C5-Substituent C5->Regioselectivity Steric Hindrance Electronic Effects AlkylatingAgent Alkylating Agent AlkylatingAgent->Regioselectivity Steric Bulk Reactivity Base Base Base->Regioselectivity Strength Counter-ion Solvent Solvent Solvent->Regioselectivity Polarity Coordinating Ability Catalyst Catalyst Catalyst->Regioselectivity Lewis Acidity

Caption: Key factors influencing the N1 vs. N2 regioselectivity in pyrazole N-alkylation.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Yield in Pyrazole N-Alkylation Start Low/No Yield CheckBase Is the base strong enough? Start->CheckBase CheckAnhydrous Are conditions anhydrous? CheckBase->CheckAnhydrous Yes IncreaseBaseStrength Use a stronger base (e.g., NaH) CheckBase->IncreaseBaseStrength No CheckSolubility Is solubility an issue? CheckAnhydrous->CheckSolubility Yes EnsureAnhydrous Dry reagents and solvents CheckAnhydrous->EnsureAnhydrous No CheckAlkylatingAgent Is the alkylating agent reactive enough? CheckSolubility->CheckAlkylatingAgent No ChangeSolvent Use a more polar aprotic solvent (e.g., DMF, DMSO) CheckSolubility->ChangeSolvent Yes End Problem Solved CheckAlkylatingAgent->End Yes ChangeLeavingGroup Switch to a better leaving group (I > Br > Cl) CheckAlkylatingAgent->ChangeLeavingGroup No IncreaseBaseStrength->CheckAnhydrous EnsureAnhydrous->CheckSolubility ChangeSolvent->CheckAlkylatingAgent ChangeLeavingGroup->End

Caption: A decision-making workflow for troubleshooting low or no product yield.

References

troubleshooting guide for pyrazole synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yield is a frequent issue in pyrazole synthesis, often stemming from factors related to starting materials, reaction conditions, or side reactions.[1][2] A systematic approach can help identify and resolve the problem.

Troubleshooting Steps for Low Yield:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

LowYield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_purity Assess Purity of Starting Materials (1,3-dicarbonyl, hydrazine) start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry Materials are pure sol_purity Use fresh/purified reagents check_purity->sol_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) check_stoichiometry->optimize_conditions Stoichiometry is correct sol_stoichiometry Use slight excess of hydrazine (1.0-1.2 eq) check_stoichiometry->sol_stoichiometry monitor_reaction Monitor Progress (TLC, LC-MS) optimize_conditions->monitor_reaction sol_conditions Systematically vary conditions optimize_conditions->sol_conditions analyze_side_reactions Identify Side Reactions (e.g., regioisomers) monitor_reaction->analyze_side_reactions Optimization ineffective solution Improved Yield analyze_side_reactions->solution Side reactions addressed sol_side_reactions Modify conditions to suppress side reactions analyze_side_reactions->sol_side_reactions

Troubleshooting workflow for low reaction yield.
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent and pH Adjustment: The choice of solvent and the pH of the reaction medium can significantly influence the isomeric ratio. Acidic conditions, often used with solvents like ethanol, may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Temperature Control: In some cases, reaction temperature can be a key factor in controlling regioselectivity.[3]

  • Steric Hindrance: Utilizing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]

Regioisomer_Troubleshooting cluster_details Experimental Approaches start Regioisomer Mixture Observed factors Influencing Factors: - Sterics - Electronics - Solvent - pH - Temperature start->factors adjust_pH Adjust pH factors->adjust_pH change_solvent Change Solvent factors->change_solvent modify_temp Modify Temperature factors->modify_temp modify_sterics Introduce Bulky Substituents factors->modify_sterics solution Improved Regioselectivity adjust_pH->solution acidic Acidic Conditions (e.g., AcOH in EtOH) adjust_pH->acidic basic Basic Conditions (e.g., NaOAc) adjust_pH->basic change_solvent->solution solvent_type Aprotic vs. Protic (e.g., DMF vs. EtOH) change_solvent->solvent_type modify_temp->solution modify_sterics->solution

Decision-making process for improving regioselectivity.
FAQ 3: The reaction mixture has turned dark red/brown. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light.[1]

Managing Discoloration:

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Activated Charcoal: During workup, adding a small amount of activated charcoal to the solution of the crude product can help adsorb colored impurities.[4] The charcoal is then removed by filtration through celite.[4]

    • Recrystallization: This is a very effective method for removing colored impurities, which often remain dissolved in the mother liquor.[4][5]

    • Silica Gel Plug: For less polar products, dissolving the crude material in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain the colored impurities.[4]

FAQ 4: I am having trouble purifying my pyrazole derivative. What are the best methods?

The most common and effective purification methods for pyrazole compounds are column chromatography and recrystallization.[4]

Purification Strategy:

  • Initial Assessment (TLC): Run a TLC of your crude product to determine the number of components and their relative polarities. This will help you decide on the best purification strategy.[4]

  • Column Chromatography: This is highly effective for separating compounds with different polarities, such as unreacted starting materials, regioisomers, or other byproducts.[4]

    • Solvent System: A common eluent system is a mixture of hexane and ethyl acetate; the ratio is varied to achieve optimal separation.[4]

    • Stationary Phase: For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[4][6]

  • Recrystallization: This method is ideal if your desired product and impurities have significantly different solubilities in a particular solvent system.[5]

    • Single Solvents: Ethanol, methanol, and isopropanol are frequently used.[5]

    • Mixed Solvents: A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[5]

    • Troubleshooting "Oiling Out": If the compound precipitates as an oil instead of crystals, try increasing the solvent volume, ensuring very slow cooling, or changing the solvent system.[5]

Purification_Workflow start Crude Pyrazole Product tlc Analyze by TLC start->tlc decision Assess Purity and Separation tlc->decision column Column Chromatography decision->column Multiple spots or poor separation recrystallize Recrystallization decision->recrystallize Main spot with minor impurities column_details - Separate regioisomers - Remove baseline impurities - Use deactivated silica for basic pyrazoles column->column_details end Pure Pyrazole column->end recrystallize_details - High-yielding for relatively pure products - Good for removing colored impurities recrystallize->recrystallize_details recrystallize->end

General workflow for pyrazole purification.

Data on Reaction Conditions

The choice of catalyst and solvent can significantly impact reaction efficiency. Below is a summary of data from various studies.

Table 1: Effect of Catalyst on Pyrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnOSolvent-free800.595[7]
Iodine (I₂)EthanolReflux4883[8]
CuClDMSO80286[9]
Silver (AgOTf)DichloromethaneRoom Temp1up to 99[10]

Table 2: Effect of Solvent on Pyrazole Synthesis

ReactantsSolventConditionsYield (%)Reference
Arylhydrazine + 1,3-DiketoneEthanolRefluxGood[1]
Arylhydrazine + 1,3-DiketoneDMF / DMARoom TempGood to Excellent[7]
Hydrazonoyl halides + Vinylsulfonium saltsDichloromethaneRoom TempGood[11]
1,3-Diketone + HydrazineWater (with catalyst)80°C90[12]

Key Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol describes the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][13]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.0-1.2 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Mild base (e.g., Sodium Acetate, if using a hydrazine salt) (1.0-1.2 eq)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative and the mild base (if applicable).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Upon completion, cool the reaction mixture. If a solid product precipitates, it can be collected by vacuum filtration.[1]

  • Alternatively, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Recrystallization for Purification

This method is used to purify solid crude products.[5]

Procedure:

  • Place the crude pyrazole compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, stirred briefly, and then filtered hot through celite.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.[5]

References

stability issues of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in solution. The following information is based on the general chemical properties of pyrazole derivatives and primary amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine solution over time. What are the potential causes?

A1: Degradation of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in solution can be attributed to several factors, primarily related to the reactivity of the primary amine and the potential for reactions involving the pyrazole ring or its substituents. The pyrazole ring itself is generally stable, but the overall molecule can be susceptible to:

  • Oxidation: The methanamine group is a primary amine, which can be prone to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[1][2] Pyrazoline derivatives, a related class of compounds, are known to undergo oxidation, leading to brownish products.[1]

  • pH-dependent Hydrolysis: While the pyrazole ring is relatively robust, extreme pH conditions (either highly acidic or basic) can potentially lead to the degradation of the molecule.[3] For some related heterocyclic compounds, significant decomposition is observed at acidic pH levels (pH 2-3).[4]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is a common practice to protect light-sensitive compounds from exposure.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical reactions, including degradation pathways.

Q2: My solution of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine has turned a brownish color. What does this indicate?

A2: A brownish discoloration is often an indicator of oxidation.[1] For pyrazoline derivatives, oxidation can lead to the formation of colored byproducts. To mitigate this, it is recommended to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light.[1]

Q3: What are the optimal storage conditions for solutions of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine?

  • Temperature: Store solutions at low temperatures, such as 2-8 °C.[1] For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but it is crucial to first confirm the compound's stability to freeze-thaw cycles.

  • Atmosphere: To prevent oxidation, degas the solvent and store the solution under an inert atmosphere like argon or nitrogen.[1]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • pH: Maintain the pH of the solution in the neutral range (pH 6-8) unless experimental conditions require otherwise. It is advisable to use a buffered system to maintain a stable pH.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Avoid strong oxidizing agents, as they can degrade the primary amine functionality. Also, be cautious with highly acidic or basic solutions, as they may promote hydrolysis or other degradation pathways.[3] The compatibility with specific reagents should be evaluated on a case-by-case basis.

Summary of Factors Influencing Stability

FactorPotential Effect on (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamineMitigation Strategies
pH Degradation may occur under highly acidic or basic conditions.[3][4]Maintain pH in the neutral range (6-8) using a suitable buffer.
Temperature Higher temperatures accelerate degradation rates.Store solutions at reduced temperatures (2-8 °C or frozen).
Light Exposure to UV or ambient light can induce photodegradation.[1]Store in amber vials or protect from light with aluminum foil.[1]
Oxygen The primary amine is susceptible to oxidation.[1][2]Degas solvents and store solutions under an inert atmosphere (e.g., argon, nitrogen).[1]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Solution

This protocol provides a general method for assessing the stability of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in a buffered aqueous solution.

Materials:

  • (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber HPLC vials

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.

  • Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Aliquot the solution into several amber HPLC vials.

  • Analyze an initial sample (T=0) by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining vials at a controlled temperature (e.g., room temperature or 37 °C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the sample by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways under stress conditions.

Materials:

  • (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

  • 0.1 M HCl (acidic condition)

  • 0.1 M NaOH (basic condition)

  • 3% Hydrogen peroxide (oxidative condition)

  • UV lamp (photolytic condition)

  • Heating block or oven (thermal condition)

  • HPLC-MS system for analysis

Procedure:

  • Prepare separate solutions of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • For photolytic stress, expose a solution of the compound in a quartz cuvette to UV light.

  • For thermal stress, heat a solution of the compound at an elevated temperature (e.g., 60 °C).

  • Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Analyze the samples by HPLC-MS to identify and characterize any degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep_solution Prepare Solution of Compound acid Acidic (e.g., 0.1M HCl) prep_solution->acid Expose to base Basic (e.g., 0.1M NaOH) prep_solution->base Expose to oxidative Oxidative (e.g., 3% H2O2) prep_solution->oxidative Expose to thermal Thermal (e.g., 60°C) prep_solution->thermal Expose to photolytic Photolytic (UV light) prep_solution->photolytic Expose to hplc_analysis HPLC/HPLC-MS Analysis at Time Points acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis data_analysis Data Analysis (% Remaining, Degradants) hplc_analysis->data_analysis stability_profile Determine Stability Profile & Degradation Pathways data_analysis->stability_profile

Caption: Workflow for Forced Degradation Stability Testing.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Products parent (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine oxidation Oxidation of Amine parent->oxidation [O] hydrolysis Hydrolysis (pH dependent) parent->hydrolysis H2O, H+ or OH- aldehyde Corresponding Aldehyde/Carboxylic Acid oxidation->aldehyde ring_cleavage Ring Cleavage Products hydrolysis->ring_cleavage

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone scaffold in medicinal chemistry, but their synthesis is not without challenges.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic optimization of pyrazole synthesis.

Q1: What are the primary synthetic routes to pyrazoles, and how do I choose the best one?

The most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] Other key strategies include:

  • Reaction of α,β-unsaturated carbonyls with hydrazines: This typically forms pyrazolines first, which are then oxidized to pyrazoles.[4][5]

  • 1,3-Dipolar cycloaddition: Reactions between sydnones or nitrilimines and alkynes offer another versatile route.[6]

  • Multicomponent reactions: These allow for the one-pot synthesis of highly substituted pyrazoles from simple precursors.[7]

Choosing the right method depends on:

  • Target Substitution Pattern: The Knorr synthesis is excellent for accessing a wide variety of 1,3,4,5-substituted pyrazoles. For specific regioselectivity, other methods might be more suitable.

  • Substrate Availability: Your choice will be guided by the commercial availability and ease of synthesis of the required precursors (e.g., 1,3-diketones vs. α,β-unsaturated ketones).

  • Reaction Scalability and Green Chemistry Principles: For larger-scale synthesis, consider one-pot procedures or methods using greener solvents and energy sources, such as microwave irradiation.[8][9]

Q2: What are the most critical parameters to control during the optimization of a pyrazole synthesis?

Several parameters critically influence the outcome of pyrazole synthesis. A systematic approach to optimizing these is key to achieving high yield and purity.

ParameterImportance & CausalityKey Considerations
Solvent Solvent polarity and nature affect reactant solubility and can influence reaction pathways and regioselectivity. Aprotic dipolar solvents (e.g., DMF, DMAc) can yield better results than traditional protic solvents like ethanol for certain condensations.[6]Consider switching to fluorinated alcohols like TFE or HFIP to improve regioselectivity.[10] For greener approaches, investigate deep eutectic solvents (DESs) or solvent-free conditions.[11][12]
Temperature Reaction kinetics are highly temperature-dependent. Insufficient heat may lead to sluggish or incomplete reactions, while excessive heat can cause degradation and tar formation.[13][14] In some cases, temperature can be used to control product distribution.[15][16]Monitor reaction progress closely (TLC, LC-MS) to find the optimal temperature. Microwave-assisted heating can offer rapid and uniform temperature control, often reducing reaction times from hours to minutes.[17][18]
Catalyst/pH For Knorr-type syntheses, acid catalysis is typically required to activate the carbonyl groups for nucleophilic attack.[19][20] However, excessively acidic conditions (pH < 3) can promote furan byproduct formation.[14][21]A weak acid like acetic acid is often sufficient.[22] When using hydrazine salts (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can neutralize the generated acid and prevent the formation of colored byproducts.[23]
Stoichiometry The ratio of reactants can drive the reaction to completion. An imbalance can lead to unreacted starting materials and complicate purification.Using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative is a common strategy to ensure the complete consumption of the more valuable dicarbonyl compound.[23]

Q3: How can modern techniques like microwave synthesis benefit my workflow?

Microwave-assisted organic synthesis (MAOS) has become a transformative tool in heterocyclic chemistry.[17] For pyrazole synthesis, the primary benefits are:

  • Drastic Reduction in Reaction Time: Reactions that take 10-12 hours under conventional reflux can often be completed in 5-10 minutes in a microwave reactor.[17][18]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize byproduct formation, leading to cleaner reaction profiles and higher isolated yields.[18]

  • Enhanced Reaction Scope: MAOS can enable reactions that are sluggish or fail under conventional heating. It is particularly effective for multicomponent reactions and solvent-free protocols.[24][25]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Yield

A low yield is one of the most common frustrations in pyrazole synthesis. This can often be traced back to starting material quality or suboptimal reaction conditions.[3][23]

Probable Causes & Proposed Solutions:

  • Impure or Degraded Starting Materials:

    • Cause: Hydrazine derivatives can degrade over time. Impurities in the 1,3-dicarbonyl compound can participate in side reactions.[23]

    • Solution: Use a freshly opened bottle of hydrazine or purify it before use. Verify the purity of your dicarbonyl compound by NMR or other analytical techniques.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, the reaction time too short, or the chosen solvent inappropriate.[23]

    • Solution: Systematically screen reaction parameters. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increase the temperature in increments, but be wary of decomposition. Consider screening alternative solvents (see FAQ Q2).

  • Inappropriate pH:

    • Cause: The reaction may require acid catalysis to proceed efficiently, or excess acid from a hydrazine salt could be inhibiting the reaction or causing degradation.[20][23]

    • Solution: If not already present, add a catalytic amount of a weak acid (e.g., glacial acetic acid). If using a hydrazine salt, add a mild base (e.g., sodium acetate) to buffer the reaction mixture.[23]

Problem 2: Formation of Two Regioisomers

This is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl carbon.[7][23]

Probable Causes & Proposed Solutions:

  • Steric and Electronic Effects:

    • Cause: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[6][23] The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less hindered) carbonyl carbon.

    • Solution: While difficult to change for a specific target, understanding these effects can help predict the major isomer. In some cases, switching from methylhydrazine to phenylhydrazine can alter the outcome due to differences in the nucleophilicity of the two nitrogen atoms.[6]

  • Solvent Effects:

    • Cause: The solvent can influence the transition state energies for the formation of the two different isomers.

    • Solution: Change the reaction solvent. It has been demonstrated that using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity of pyrazole formation compared to standard solvents like ethanol.[10]

Problem 3: Formation of Byproducts or a Dark, Tarry Mixture

The appearance of significant impurities or a tar-like substance indicates that side reactions or decomposition are occurring.

Probable Causes & Proposed Solutions:

  • Reaction Temperature is Too High:

    • Cause: Excessive heat can cause polymerization or degradation of starting materials, intermediates, or the final pyrazole product.[13][14]

    • Solution: Lower the reaction temperature and increase the reaction time. Running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[13]

  • Oxidative Processes or Hydrazine Degradation:

    • Cause: Discoloration of the reaction mixture is common, especially when using hydrazine salts, and is often due to the formation of colored impurities from the starting material.[23]

    • Solution: Adding a mild base can lead to a cleaner reaction profile.[23] If the product is stable, a charcoal treatment of the crude product solution before crystallization can sometimes remove colored impurities.

  • Formation of Furan Byproducts:

    • Cause: In the Paal-Knorr synthesis, which is closely related to the Knorr synthesis, strongly acidic conditions (pH < 3) can favor the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan instead of a pyrrole.[14][21] A similar side reaction can occur with 1,3-dicarbonyls.

    • Solution: Ensure the reaction is not overly acidic. Use only a catalytic amount of a weak acid and avoid strong mineral acids unless a specific protocol requires them.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for addressing common issues in pyrazole synthesis.

Troubleshooting_Workflow start Start Experiment check_yield Low Yield or No Reaction? start->check_yield check_purity Impure Product? check_yield->check_purity No purity_reagents 1. Assess Starting Material Purity check_yield->purity_reagents Yes success Successful Synthesis check_purity->success No regioisomers Regioisomers Formed? check_purity->regioisomers Yes optimize_conditions 2. Optimize Conditions (Temp, Time, Solvent) purity_reagents->optimize_conditions adjust_stoichiometry 3. Adjust Stoichiometry (e.g., excess hydrazine) optimize_conditions->adjust_stoichiometry adjust_stoichiometry->check_yield Re-run byproducts Byproducts / Tar? regioisomers->byproducts No change_solvent Change Solvent (e.g., TFE, HFIP) regioisomers->change_solvent Yes lower_temp Lower Temperature Use Milder Catalyst byproducts->lower_temp Yes purify Optimize Purification (Recrystallization, Chromatography) byproducts->purify No change_solvent->check_yield Re-run lower_temp->check_yield Re-run purify->success

Caption: A logical workflow for troubleshooting pyrazole synthesis.

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always handle hydrazine and its derivatives in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classic Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol is a general starting point for the synthesis of a substituted pyrazole from a 1,3-diketone and a hydrazine.[22]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Catalytic Glacial Acetic Acid (if using ethanol as solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution. If using ethanol, add 3-5 drops of glacial acetic acid as a catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane) until the starting diketone is consumed (typically 1-4 hours).[22]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[23]

  • Isolation: If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[23]

Protocol 2: Microwave-Assisted, Solvent-Free Pyrazolone Synthesis

This protocol demonstrates a rapid, efficient, and greener synthesis of a pyrazolone derivative.[24]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.5 eq)

  • Hydrazine derivative (e.g., 3-nitrophenylhydrazine) (1.0 eq)

  • Aldehyde (e.g., 3-methoxy-4-ethoxybenzaldehyde) (1.0 eq)

Procedure:

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the β-ketoester (1.5 eq), the hydrazine derivative (1.0 eq), and the aldehyde (1.0 eq). No solvent is added.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 420 W) for 10-15 minutes.[24] The reaction temperature will rise due to dielectric heating.

  • Cooling: After irradiation, cool the vessel to room temperature (using compressed air if available on the reactor). A solid product should form.

  • Isolation: Triturate the resulting solid with a small amount of a suitable solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Purification: Collect the solid product by suction filtration and wash with a small amount of cold solvent to afford the purified product. Further purification by recrystallization is typically not necessary but can be performed if needed.

Visual Workflow: Microwave-Assisted Synthesis

Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants (β-Ketoester, Hydrazine, Aldehyde) in Microwave Vessel react1 Seal Vessel & Place in Reactor prep1->react1 react2 Irradiate (e.g., 420W, 10 min) react1->react2 workup1 Cool to RT react2->workup1 workup2 Triturate Solid with Solvent workup1->workup2 workup3 Collect Product via Suction Filtration workup2->workup3

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

Section 4: References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. --INVALID-LINK--

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. --INVALID-LINK--

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (2025). BenchChem. --INVALID-LINK--

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Website. --INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. --INVALID-LINK--

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. --INVALID-LINK--

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. --INVALID-LINK--

  • Troubleshooting the reaction mechanism of pyrazole formation. (2025). BenchChem. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. --INVALID-LINK--

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. --INVALID-LINK--

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. --INVALID-LINK--

  • troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas. (2025). BenchChem. --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. --INVALID-LINK--

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. --INVALID-LINK--

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. --INVALID-LINK--

  • detailed experimental protocol for Knorr pyrazole synthesis. (2025). BenchChem. --INVALID-LINK--

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate. --INVALID-LINK--

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. --INVALID-LINK--

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2025). ResearchGate. --INVALID-LINK--

  • Troubleshooting common issues in Paal-Knorr pyrrole synthesis. (2025). BenchChem. --INVALID-LINK--

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve. --INVALID-LINK--

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. --INVALID-LINK--

  • troubleshooting guide for Paal-Knorr pyrrole synthesis. (2025). BenchChem. --INVALID-LINK--

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. --INVALID-LINK--

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed. --INVALID-LINK--

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. --INVALID-LINK--

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. --INVALID-LINK--

References

Technical Support Center: Purification of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. The following information is designed to help you identify and resolve common impurities and purification challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, and what are the likely impurities?

A common and efficient synthetic pathway to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine involves a two-step process:

  • Vilsmeier-Haack Formylation: 1-Ethyl-3-methyl-1H-pyrazole is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 4-position, yielding 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.[1]

  • Reductive Amination: The resulting aldehyde is then reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to produce the target primary amine.[2][3]

Potential Impurities:

  • Unreacted Starting Materials: Residual 1-Ethyl-3-methyl-1H-pyrazole or 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

  • Over-alkylation Products: Formation of the secondary amine, bis((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amine, can occur.

  • Imines: The intermediate imine formed during the reductive amination may be present if the reduction is incomplete.

  • Side-products from Vilsmeier-Haack Reaction: Depending on the reaction conditions, small amounts of regioisomers or other byproducts from the formylation step may be present.

  • Colored Impurities: Side reactions involving the hydrazine starting material during the initial pyrazole synthesis can produce colored impurities, often leading to yellow or red reaction mixtures.[4]

Q2: My purified (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is a yellow oil, but I expected a colorless product. What could be the cause?

The yellow coloration is likely due to residual impurities from the synthesis. Common causes include:

  • Hydrazine-related byproducts: If the starting pyrazole was synthesized using a hydrazine-based method, colored impurities can carry through the synthetic sequence.[4]

  • Oxidation: Amines can be susceptible to air oxidation, which can lead to the formation of colored products. It is advisable to store the purified amine under an inert atmosphere (e.g., nitrogen or argon).

  • Residual Reagents: Incomplete removal of reagents from the Vilsmeier-Haack or reductive amination steps can sometimes result in coloration.

Q3: I am having trouble purifying my product using silica gel chromatography. The compound seems to be sticking to the column. What can I do?

The basic nature of the amine group in your product leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing and poor separation.[5] To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) (typically 0.1-2%), into your eluent system can help to compete with your product for the acidic sites on the silica gel, improving elution.[6]

  • Use an Amine-Functionalized Silica Gel: These specialized stationary phases have been treated to reduce the acidity of the silica surface and are often more suitable for the purification of basic compounds like amines.[5]

  • Pre-treat the Silica Gel: You can wash your packed silica gel column with your mobile phase containing triethylamine before loading your sample to neutralize the acidic sites.[6]

Troubleshooting Guides

Issue 1: Presence of Unreacted Aldehyde in the Final Product

Symptoms:

  • An additional spot is observed on your TLC plate that corresponds to the starting aldehyde.

  • NMR analysis shows a characteristic aldehyde proton signal (around 9-10 ppm).

  • Mass spectrometry reveals a peak corresponding to the molecular weight of the aldehyde.

Possible Causes:

  • Incomplete Reaction: The reductive amination may not have gone to completion.

  • Insufficient Reducing Agent: The amount of reducing agent used was not sufficient to reduce all of the intermediate imine.

  • Reaction Quenched Prematurely: The reaction was stopped before all the aldehyde had been consumed.

Solutions:

SolutionDescription
Drive the Reaction to Completion Increase the reaction time or gently heat the reaction mixture (if thermally stable) to encourage full conversion.
Add More Reducing Agent Add an additional portion of the reducing agent to the reaction mixture and continue stirring.
Purification via Acid-Base Extraction Utilize the basicity of the target amine to separate it from the neutral aldehyde. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while the aldehyde remains in the organic layer. The aqueous layer can then be basified and extracted to recover the purified amine.[7]
Issue 2: Formation of a Secondary Amine Byproduct

Symptoms:

  • A higher molecular weight peak is observed in the mass spectrum, corresponding to the secondary amine.

  • NMR analysis may show complex overlapping signals.

  • A less polar spot may be visible on the TLC plate compared to the primary amine.

Possible Causes:

  • Excessive Aldehyde: A high concentration of the aldehyde can lead to the primary amine reacting with another molecule of the aldehyde to form the secondary amine.

  • Slow Addition of Reducing Agent: If the reducing agent is added too slowly, the concentration of the primary amine can build up and react with the remaining aldehyde.

Solutions:

SolutionDescription
Control Stoichiometry Use a slight excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine.
Optimize Reaction Conditions Add the reducing agent portion-wise or as a solution to maintain a low concentration of the primary amine during the reaction.
Chromatographic Separation The secondary amine is typically less polar than the primary amine and can often be separated by column chromatography. Use a gradient elution from a non-polar to a more polar solvent system, potentially with a triethylamine additive.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Slurry: In a beaker, mix silica gel with the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine.

  • Pack the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is level with the top of the silica bed.

  • Load the Sample: Dissolve the crude (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elute the Column: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 95:5 dichloromethane:methanol with 1% TEA) to elute your product.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the Crude Product: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The target amine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Wash with Organic Solvent: Wash the combined aqueous layer with ethyl acetate to remove any remaining neutral impurities.

  • Basify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a base, such as 5M NaOH, until the pH is greater than 10.

  • Extract the Product: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction multiple times.

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.[7]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start Start Vilsmeier_Haack Vilsmeier-Haack Formylation Start->Vilsmeier_Haack 1-Ethyl-3-methyl-1H-pyrazole Reductive_Amination Reductive Amination Vilsmeier_Haack->Reductive_Amination 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Crude_Product Crude Product Reductive_Amination->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Chromatography Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Extraction Pure_Product Pure Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product G Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_Aldehyde Unreacted Aldehyde Impurity_Detected->Unreacted_Aldehyde Yes Secondary_Amine Secondary Amine Impurity_Detected->Secondary_Amine Yes Other_Impurity Other Impurity Impurity_Detected->Other_Impurity Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Acid_Base_Extraction Perform Acid-Base Extraction Unreacted_Aldehyde->Acid_Base_Extraction Column_Chromatography Column Chromatography (with TEA) Secondary_Amine->Column_Chromatography Re-evaluate_Synthesis Re-evaluate Synthesis Conditions Other_Impurity->Re-evaluate_Synthesis Acid_Base_Extraction->Pure_Product Column_Chromatography->Pure_Product

References

Technical Support Center: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine during storage?

A1: The primary causes of degradation for a compound like (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, which contains a substituted pyrazole ring and a primary amine functional group, are exposure to environmental factors. These include temperature, humidity, light, and oxygen.[1][2] Chemical reactions such as hydrolysis, oxidation, and photodegradation are the major pathways through which this degradation can occur.[1]

Q2: What are the visible signs of degradation for this compound?

Q3: What are the general recommended storage temperatures for chemical compounds like this?

A3: The optimal storage temperature depends on the compound's specific properties. General guidelines for pharmaceutical and chemical products are as follows:

Storage ConditionTemperature RangeSuitability
Room Temperature15-25°C (59-77°F)For stable, non-volatile compounds.[1]
Refrigerated2-8°CFor temperature-sensitive chemicals.[1][4]
Frozen-20°C or belowFor highly sensitive compounds to slow degradation significantly.
Cryogenic-80°C or belowFor biological samples and certain highly sensitive pharmaceuticals.[1]

For (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, refrigeration at 2-8°C is a prudent starting point, especially if its stability at room temperature is unknown.[4]

Q4: How does humidity affect the stability of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine?

A4: Amines are often hygroscopic, meaning they can absorb moisture from the air.[6] This moisture can lead to hydrolysis, where the compound reacts with water, causing it to break down.[1] Therefore, it is crucial to store (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in a dry environment.

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., turned yellow or brown).

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer the compound to an amber or opaque vial to block light exposure.[1] Store the container in a dark place, such as a laboratory cabinet.[1]

    • Inert Atmosphere: Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.[1][4]

    • Reduced Temperature: Store the compound at a lower temperature (e.g., 2-8°C) to slow the rate of oxidation.[1]

Issue 2: The compound appears clumpy or has absorbed moisture.

  • Possible Cause: The compound is likely hygroscopic and has absorbed moisture from the atmosphere.[6]

  • Troubleshooting Steps:

    • Dry Storage: Store the compound in a desiccator or a dry box to minimize exposure to humidity.[6]

    • Proper Sealing: Ensure the container is tightly sealed to prevent moisture ingress.[6][7] Using containers with high-quality seals is recommended.

    • Inert Gas Blanket: For highly sensitive compounds, storing under a blanket of dry inert gas can also help prevent moisture absorption.

Issue 3: Analytical results (e.g., HPLC, NMR) show impurities that were not present initially.

  • Possible Cause: Chemical degradation has occurred, leading to the formation of new products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (cool, dark, dry, and potentially under an inert atmosphere).

    • Forced Degradation Study: Consider performing a forced degradation study to identify the likely degradation pathways. This involves intentionally exposing the compound to stress conditions like heat, light, humidity, and different pH levels.[8]

    • Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC or LC-MS/MS, to separate and quantify the parent compound and its degradation products.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

  • Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, photolysis, and thermal stress.

  • Methodology:

    • Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Also, prepare a solid sample for thermal and photodegradation studies.

    • Stress Conditions:

      • Hydrolysis: Adjust the pH of separate solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Maintain a neutral solution as a control. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

      • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) and store it at room temperature for a set time.

      • Photodegradation: Expose a solid sample and a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.[1] Keep a control sample wrapped in aluminum foil to protect it from light.

      • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for 48 hours.[1]

    • Analysis: Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC method with a photodiode array (PDA) detector.

    • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks suggests the formation of degradation products. The conditions under which these new peaks appear indicate the compound's sensitivity to specific degradation pathways.[1]

Protocol 2: Routine Stability Testing

This protocol is for monitoring the stability of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine under defined storage conditions.

  • Objective: To determine the shelf-life of the compound under specific storage conditions.

  • Methodology:

    • Storage Conditions: Place aliquots of the compound in tightly sealed, appropriate containers (e.g., amber glass vials) under various storage conditions (e.g., 25°C/60% RH, 5°C, -20°C).

    • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

    • Analysis: At each time point, analyze a sample from each storage condition for purity and the presence of degradation products using a validated stability-indicating HPLC method.

    • Data Evaluation: Plot the concentration of the parent compound against time for each storage condition. Determine the time at which the concentration drops below a specified limit (e.g., 95%) to establish a preliminary shelf-life.

Visualizations

cluster_stress Stress Factors Compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Degradation Degradation Products Compound->Degradation leads to Light Light (Photolysis) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation Heat Heat (Thermal Degradation) Heat->Degradation

Caption: General degradation pathways for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

start Degradation Suspected check_color Has the color changed? start->check_color check_impurities Are new impurities detected by analysis? check_color->check_impurities No protect_light Store in amber/opaque vial in the dark. check_color->protect_light Yes review_storage Review storage conditions (temp, humidity). check_impurities->review_storage Yes end Compound Stabilized / Degradation Pathway Identified check_impurities->end No use_inert Purge with inert gas (N2 or Ar). protect_light->use_inert store_cold Store at lower temperature (2-8°C). use_inert->store_cold store_cold->end forced_degradation Perform forced degradation study. review_storage->forced_degradation forced_degradation->end

Caption: Troubleshooting workflow for suspected compound degradation.

prep Prepare Compound Samples (Solid & Solution) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress control Prepare Unstressed Control Sample prep->control analysis Analyze All Samples by Stability-Indicating HPLC stress->analysis control->analysis compare Compare Chromatograms of Stressed vs. Control Samples analysis->compare identify Identify Degradation Peaks and Pathways compare->identify New peaks appear report Report Findings compare->report No new peaks identify->report

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent pyrazole synthesis methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and agrochemicals. The method chosen for its synthesis can significantly impact yield, purity, reaction time, and overall efficiency. This guide provides a comparative analysis of several key pyrazole synthesis methods, including the classical Knorr and Paal-Knorr syntheses, alongside modern microwave-assisted and one-pot methodologies.

At a Glance: Performance Comparison of Pyrazole Synthesis Methods

The following tables summarize quantitative data for various pyrazole synthesis methods, offering a comparative overview of their performance under different conditions.

Table 1: Synthesis of Phenyl-1H-pyrazoles

MethodTemperature (°C)TimeYield (%)Reference
Microwave-Assisted605 min91-98[1]
Conventional Heating752 hours72-90[1]

Table 2: Synthesis of 3,5-Disubstituted Pyrazoles from Chalcones

MethodReaction TimeYield (%)Reference
Microwave-Assisted2-4 min90[2]
Conventional (Reflux)30 minGood[3]

Table 3: Synthesis of 3,5-Dimethylpyrazole

Hydrazine SourceReaction TimeYield (%)Reference
Hydrazine Hydrate2 hours95[4]
Hydrazine SulfateNot specifiedLower than Hydrazine Hydrate[4]

Visualizing the Pathways: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of key pyrazole synthesis methods.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Microwave_vs_Conventional_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis C_Start Reactants in Solvent C_Heat Reflux (hours) C_Start->C_Heat C_Workup Workup & Purification C_Heat->C_Workup C_Product Pyrazole C_Workup->C_Product M_Start Reactants in Microwave Vial M_Irradiate Irradiation (minutes) M_Start->M_Irradiate M_Workup Workup & Purification M_Irradiate->M_Workup M_Product Pyrazole M_Workup->M_Product

Caption: Comparison of conventional vs. microwave synthesis workflows.

Detailed Experimental Protocols

Herein, we provide detailed methodologies for key pyrazole synthesis reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.[4]

  • Materials:

    • Hydrazine hydrate (55% N₂H₄)

    • Acetylacetone (99%)

    • Water

  • Procedure:

    • In a reaction vessel, combine acetylacetone and 40 mL of water.

    • Cool the mixture to 15°C.

    • Slowly add hydrazine hydrate to the cooled mixture with stirring.

    • Continue the reaction for 2 hours at 15°C.

    • The product, 3,5-dimethylpyrazole, can be isolated and purified by standard methods. This method boasts a high yield (95%) without the formation of inorganic byproducts.[4]

Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazoles from Chalcones

This protocol details the rapid synthesis of pyrazolines from chalcones using microwave irradiation.[2]

  • Materials:

    • Substituted Chalcone (0.01 mol)

    • Hydrazine hydrate (0.02 mol)

    • Ethanol (20 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, mix the chalcone and hydrazine hydrate in ethanol.

    • Irradiate the mixture in a microwave oven at 600 watts for 2-4 minutes.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-Hexane:Ethyl acetate (6:4).

    • After completion, cool the reaction mixture and pour it into crushed ice to precipitate the solid product.

    • Collect the product by filtration and determine its melting point. The reported yield for this method is 90%.[2]

One-Pot Synthesis of 3,5-Diarylpyrazoles

This protocol describes a one-pot procedure for the synthesis of 3,5-diarylpyrazoles from 2'-hydroxychalcones.

  • Materials:

    • 2'-Hydroxychalcone (1 mmol)

    • Hydrazine hydrate

    • Dimethyl sulfoxide (DMSO, 15 mL)

    • Iodine (catalytic amount)

  • Procedure:

    • Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.

    • Add hydrazine hydrate to the solution and stir at room temperature for 5 minutes.

    • Add a catalytic amount of iodine to the reaction mixture.

    • Heat the mixture at 130-140°C for 2 hours.

    • Upon completion, the pyrazole product can be isolated and purified.

Concluding Remarks

The choice of a pyrazole synthesis method is a critical decision in the workflow of chemical and pharmaceutical research.

  • Classical methods , such as the Knorr synthesis, remain reliable and high-yielding, particularly for simple pyrazoles.[4][5]

  • Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields, making it an attractive option for rapid library synthesis and process optimization.[1][6]

  • One-pot procedures provide an efficient route to more complex pyrazoles by minimizing intermediate isolation steps, which can lead to higher overall yields and reduced waste.[3][7]

Researchers and drug development professionals should consider the specific requirements of their target molecule, including substituent patterns, desired scale, and available equipment, when selecting the most appropriate synthetic strategy. This guide provides a foundation for making an informed decision, with the provided protocols serving as a practical starting point for laboratory implementation.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory agents.[1] Its derivatives have been extensively explored as inhibitors of cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole analogs, focusing on their potency and selectivity for COX-2 over COX-1. Understanding these relationships is crucial for the rational design of safer and more effective anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.[3]

Comparative Analysis of COX Inhibition by Pyrazole Analogs

The following table summarizes the in vitro inhibitory activity of a selection of pyrazole analogs against COX-1 and COX-2 enzymes. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), allows for a direct comparison of potency and selectivity. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates a greater preference for inhibiting COX-2.

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib p-SO2NH2-PhCF3p-tolyl150.04375[3]
Compound 1 p-SO2Me-PhCF3Ph>500.28>178.57[4]
Compound 2 p-SO2NH2-PhHPh---[5]
Compound 3 (5u) p-SO2NH2-PhCH3p-tolyl130.121.7972.7[6]
Compound 4 (5s) p-SO2NH2-PhCH3o-Cl-Ph165.12.5165.8[6]
Compound 5 (8d) p-SO2NH2-PhCF3p-Cl-Ph>500.26>192.3[4]
Compound 6 (5b) p-SO2NH2-PhCOOHBenzothiophen-2-yl5.400.01540[7]
Compound 7 (6f) Pyridazin-3-yl3,4,5-(OMe)3-PhH9.611.158.31[8]
Compound 8 (6e) Pyridazin-3-ylp-Br-PhH5.482.512.18[8]

Key Structure-Activity Relationship Insights

The biological activity of pyrazole analogs as COX inhibitors is significantly influenced by the nature and position of substituents on the pyrazole core.

  • Substituents at N-1: A phenyl group substituted at the para-position with a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) moiety is a critical determinant for potent and selective COX-2 inhibition.[5] The sulfonamide group is thought to interact with a secondary pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.[2]

  • Substituents at C-3: The substituent at the C-3 position influences the potency of the analogs. For instance, a trifluoromethyl (CF3) group at this position generally leads to high COX-2 inhibitory activity.[4]

  • Substituents at C-4: While less explored, modifications at the C-4 position can also impact activity.

  • Substituents at C-5: A para-substituted phenyl group at the C-5 position is a common feature in many potent COX-2 inhibitors. The nature of the substituent on this phenyl ring can fine-tune the inhibitory activity. For example, a p-tolyl group is present in Celecoxib, while other substitutions like p-chlorophenyl are also well-tolerated.[4]

Experimental Protocols

The following is a generalized methodology for the in vitro determination of COX-1 and COX-2 inhibition, based on common laboratory practices.

In Vitro COX Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Stop solution (e.g., 1 M HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to an appropriate concentration in the reaction buffer.

  • Incubation with Inhibitor: A solution containing the reaction buffer, heme, and the respective COX enzyme is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 10-15 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.[9]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.[9]

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution, such as hydrochloric acid.[9]

  • Quantification of PGE2: The amount of PGE2 produced, a major product of the COX-catalyzed reaction, is quantified using a competitive ELISA kit. The concentration of PGE2 is inversely proportional to the degree of COX inhibition.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Arachidonic Acid Cascade and COX Inhibition

Arachidonic Acid Cascade and Site of COX Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 & COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX-1_COX-2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Prostacyclins Prostacyclins (PGI2) Prostaglandin_H2->Prostacyclins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Gastric_Mucosa_Protection Gastric Mucosa Protection Prostacyclins->Gastric_Mucosa_Protection Pyrazole_Analogs Pyrazole Analogs (COX Inhibitors) Pyrazole_Analogs->COX-1_COX-2

Caption: Inhibition of COX enzymes by pyrazole analogs blocks the conversion of arachidonic acid.

Experimental Workflow for SAR Studies of Pyrazole-based COX Inhibitors

Workflow for SAR Studies of Pyrazole-based COX Inhibitors Design Design of Pyrazole Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Purification->In_Vitro_Screening Data_Analysis IC50 Determination & Selectivity Index Calculation In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

Caption: A typical workflow for the design, synthesis, and evaluation of pyrazole analogs as COX inhibitors.

References

comparing the biological activity of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of the well-characterized pyrazole derivative, Celecoxib, with other selective COX-2 inhibitors. This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathway to aid in the evaluation of these compounds.

Introduction to Pyrazole-Based COX-2 Inhibitors

The pyrazole scaffold is a prominent feature in many pharmacologically active compounds. A notable class of pyrazole derivatives are the selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the management of pain and inflammation. By selectively targeting the COX-2 isozyme, these drugs effectively reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isozyme. This guide focuses on Celecoxib, a diaryl-substituted pyrazole, and compares its biological activity with other selective COX-2 inhibitors, Rofecoxib and Valdecoxib.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro potency of Celecoxib and its comparators against COX-1 and COX-2 enzymes, highlighting their selectivity. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
Celecoxib COX-240 nM[1][2]~375[2]
COX-115 µM[2]
Rofecoxib COX-20.53 µM[3]>35[3]
COX-1>1000 mg[4]
Valdecoxib COX-2Data not readily available in a comparable formatData not readily available
COX-1Data not readily available in a comparable format

Signaling Pathway of COX-2 Inhibition

The primary mechanism of action for Celecoxib and other "coxibs" is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins.[5][6][7] By blocking this step, these inhibitors effectively reduce the downstream synthesis of prostaglandins like PGE2, which are potent mediators of pain, fever, and inflammation.[5]

COX2_Signaling_Pathway COX-2 Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib & Other Coxibs Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Recent studies have also indicated that Celecoxib may exert its effects through COX-2-independent pathways. For instance, it has been shown to induce antioxidant and anti-inflammatory genes through a mitochondrial reactive oxygen species (mROS)-AMPK-CREB-Nrf2-dependent pathway.[8] Furthermore, Celecoxib can activate autophagy by inhibiting the mTOR signaling pathway, which may contribute to its anti-cancer properties.[9]

Experimental Protocols

The determination of COX-2 inhibitory activity is a critical step in the evaluation of potential anti-inflammatory agents. Below are detailed methodologies for common in vitro assays used to measure the potency of COX-2 inhibitors.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

Experimental_Workflow Workflow for COX-2 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme Cofactor - COX-2 Enzyme - Inhibitor Stock Solutions Plate Prepare 96-well plate: - Background wells (inactive enzyme) - 100% Activity wells (no inhibitor) - Inhibitor wells (test compound) Reagents->Plate Preincubation Pre-incubate enzyme with inhibitor (e.g., 10 min at 37°C) Plate->Preincubation Initiate Initiate reaction with Arachidonic Acid (substrate) Preincubation->Initiate Incubate_Reaction Incubate for a defined time (e.g., 2 min at 37°C) Initiate->Incubate_Reaction Stop Stop reaction (e.g., with stannous chloride) Incubate_Reaction->Stop Detection Measure product formation (Fluorometric or Colorimetric) Stop->Detection Calculate Calculate % Inhibition Detection->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: General workflow for an in vitro COX-2 inhibition assay.

Detailed Methodologies

1. Fluorometric COX-2 Inhibitor Screening Assay [10]

  • Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Reagents and Equipment:

    • 96-well white opaque plate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid (substrate)

    • NaOH

    • Test inhibitors and a known inhibitor control (e.g., Celecoxib)

  • Procedure:

    • Preparation: Reconstitute and dilute reagents as per the kit instructions. Prepare serial dilutions of the test inhibitor.

    • Plate Setup: Add assay buffer, COX-2 enzyme, and COX cofactor to the wells. Add the diluted test inhibitor to the 'inhibitor' wells and a known inhibitor to the 'inhibitor control' wells. 'Enzyme control' wells will contain the enzyme without any inhibitor.

    • Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

    • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

    • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

2. LC-MS/MS-based COX Inhibition Assay [11]

  • Principle: This method directly measures the formation of a specific prostaglandin (e.g., PGE2) from arachidonic acid using highly sensitive and specific liquid chromatography-tandem mass spectrometry.

  • Reagents and Equipment:

    • LC-MS/MS system

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Tris-HCl buffer (pH 8.0)

    • Hematin and L-epinephrine (cofactors)

    • Arachidonic acid (substrate)

    • Test inhibitors

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Enzyme Reaction: In an Eppendorf tube, mix Tris-HCl buffer, hematin, and L-epinephrine. Add the COX enzyme and incubate at room temperature.

    • Inhibitor Addition: Add the test inhibitor (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

    • Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid and incubate at 37°C for a specific time (e.g., 10 minutes). Terminate the reaction by adding a quenching solvent (e.g., acetonitrile) and the internal standard.

    • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Quantify the amount of PGE2 produced.

    • Data Analysis: Calculate the percentage of inhibition at various inhibitor concentrations and determine the IC50 value.

Conclusion

Celecoxib is a potent and highly selective COX-2 inhibitor. The provided data and experimental protocols offer a framework for the comparative evaluation of novel pyrazole-based compounds and other potential COX-2 inhibitors. Understanding the nuances of their biological activity and the methods to assess it is crucial for the development of next-generation anti-inflammatory therapeutics. The exploration of COX-2 independent pathways may also open new avenues for the therapeutic application of these compounds.

References

A Comparative Guide to the Synthesis of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the production of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a key intermediate in pharmaceutical synthesis. The routes evaluated are a traditional, two-step pathway involving a nitrile reduction and a newer, more streamlined approach utilizing direct reductive amination. This comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and resource requirements.

ParameterRoute 1: Nitrile Reduction (Traditional) Route 2: Reductive Amination (New)
Starting Material 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Key Reagents Lithium aluminum hydride (LiAlH₄), Diethyl etherAmmonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol
Number of Steps 2 (Nitrile Synthesis + Reduction)1 (Direct Amination)
Reaction Time 4 - 6 hours1 - 3 hours[1]
Reaction Temperature 0 °C to refluxRoom Temperature to reflux[1]
Overall Yield ~75%>90%[1]
Purity (Typical) >95% (post-chromatography)>98% (post-workup)
Safety Considerations Highly flammable solvent, pyrophoric reagent (LiAlH₄)Toxic cyanide-containing reagent, flammable solvent

Experimental Protocols

Route 1: Nitrile Reduction (Traditional Method)

This route involves the synthesis of the pyrazole nitrile followed by its reduction.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1 eq.) in phosphorus oxychloride (3 eq.), add dimethylformamide (1.5 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired carbonitrile.

Step 2: Reduction to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

  • Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (1 eq.) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Route 2: Reductive Amination (New Method)

This newer approach streamlines the synthesis into a single, efficient step from the corresponding aldehyde. Reductive amination is a widely used method in organic synthesis for the formation of amines from carbonyl compounds.[1][2]

  • Dissolve 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1 eq.) and ammonium acetate (5 eq.) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[1]

  • Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M sodium hydroxide and extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the high-purity amine.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic routes.

G cluster_0 Route 1: Traditional Nitrile Reduction cluster_1 Route 2: New Reductive Amination A 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one B 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile A->B  POCl₃, DMF   C (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine B->C  LiAlH₄, Et₂O   D 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde E (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine D->E  NH₄OAc, NaBH₃CN, MeOH  

Caption: Comparison of the traditional and new synthetic workflows.

The logical relationship between the two routes highlights the efficiency of the newer method.

G start1 Pyrazole Precursor step1_1 Nitrile Formation start1->step1_1 Step 1 step1_2 Nitrile Reduction step1_1->step1_2 Step 2 end1 Target Amine step1_2->end1 start2 Aldehyde Precursor step2_1 Direct Reductive Amination start2->step2_1 Single Step end2 Target Amine step2_1->end2

Caption: Logical flow demonstrating the step-reduction in the new route.

References

Comparative Cross-Reactivity Profiling of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine against a panel of known pyrazole-containing therapeutic agents. Due to the absence of publicly available data on the primary target and off-target activities of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, this guide presents a hypothetical cross-reactivity screening against a broad panel of targets relevant to drug discovery. The objective is to illustrate a standard approach for assessing the selectivity of a new chemical entity and to provide a framework for interpreting such profiling data.

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse mechanisms of action.[1][2][3] Therefore, early-stage, broad cross-reactivity profiling is crucial to identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing.

Comparator Compounds

To establish a comparative baseline, four well-characterized pyrazole-containing drugs with distinct primary targets have been selected:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[4][5][6]

  • Ruxolitinib: A Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[7]

  • Zaleplon: A non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABAA receptor.[8]

  • Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. While not a simple pyrazole, its pyrazinylpiperazine moiety is a key pharmacophore.

Cross-Reactivity Data

The following table summarizes hypothetical percentage inhibition data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and the comparator compounds when screened at a concentration of 10 µM against a panel of 44 common off-target sites (based on commercially available screening panels like the Eurofins SafetyScreen44™).[9][10][11] Significant inhibition (≥50%) is highlighted for ease of interpretation.

Target FamilyTarget(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (% Inhibition @ 10µM)Celecoxib (% Inhibition @ 10µM)Ruxolitinib (% Inhibition @ 10µM)Zaleplon (% Inhibition @ 10µM)Aripiprazole (% Inhibition @ 10µM)
Enzymes COX-1 1595 528
COX-2 2598 8312
JAK1 10299 15
JAK2 12399 26
hERG 55 10152065
GPCRs Dopamine D2 60 581095
Serotonin 5-HT1A 4536892
Serotonin 5-HT2A 58 8101298
Adrenergic α1A 301215575
Adrenergic β1 523110
Muscarinic M1 1585340
Histamine H1 251012880
Ion Channels GABA-A (central) 53285 15
Ca2+ Channel (L-type) 1058325
Na+ Channel (Site 2) 846220
Transporters Dopamine Transporter (DAT) 35510855
Serotonin Transporter (SERT) 40681060
Norepinephrine Transporter (NET) 2847550

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the cross-reactivity data presented above.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12]

Objective: To determine the percentage inhibition of radioligand binding to a panel of receptors, ion channels, and transporters by the test compounds at a single concentration (10 µM).

Materials:

  • Test compounds: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, Celecoxib, Ruxolitinib, Zaleplon, Aripiprazole.

  • Radioligands specific for each target.

  • Membrane preparations or whole cells expressing the target of interest.

  • Assay buffer specific to each target.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then diluted in the specific assay buffer to the final test concentration.

  • Assay Setup: In a 96-well plate, the following are added in order: assay buffer, test compound or vehicle (for control wells), and the specific radioligand.

  • Reaction Initiation: The reaction is initiated by the addition of the membrane preparation or cells expressing the target receptor.

  • Incubation: The plates are incubated at a specific temperature and for a duration optimized for each target to reach binding equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The filter plates are dried, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.

  • Data Analysis: The percentage inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(cpm_sample - cpm_nsb) / (cpm_total - cpm_nsb)]) where cpm_sample is the counts per minute in the presence of the test compound, cpm_nsb is the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand), and cpm_total is the total binding in the absence of the test compound.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme.

Objective: To determine the percentage inhibition of enzyme activity by the test compounds at a single concentration (10 µM).

Materials:

  • Test compounds.

  • Purified enzyme (e.g., COX-1, COX-2, JAK1, JAK2).

  • Substrate specific for each enzyme.

  • Assay buffer specific to each enzyme.

  • 96-well microplates.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Compound Preparation: Similar to the radioligand binding assays, test compounds are prepared in DMSO and diluted in the assay buffer.

  • Pre-incubation: The test compound or vehicle is pre-incubated with the enzyme in the assay buffer for a specified time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: The percentage inhibition is calculated as follows: % Inhibition = 100 x (1 - [rate_sample / rate_control]) where rate_sample is the reaction rate in the presence of the test compound and rate_control is the reaction rate in the absence of the test compound.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation compound Test Compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine binding_assay Radioligand Binding Assays (Receptors, Ion Channels, Transporters) compound->binding_assay enzyme_assay Enzyme Inhibition Assays (Kinases, COX, etc.) compound->enzyme_assay comparators Comparator Compounds (Celecoxib, Ruxolitinib, etc.) comparators->binding_assay comparators->enzyme_assay panel Target Panel Selection (e.g., SafetyScreen44) panel->binding_assay panel->enzyme_assay data_acq Data Acquisition (CPM / Reaction Rate) binding_assay->data_acq enzyme_assay->data_acq inhibition_calc % Inhibition Calculation data_acq->inhibition_calc profile_comp Profile Comparison vs. Comparators inhibition_calc->profile_comp hit_id Identification of Significant Off-Target Hits (≥50% Inhibition) profile_comp->hit_id

Caption: Workflow for in vitro cross-reactivity profiling.

Hypothetical Signaling Pathway Interaction

Based on the hypothetical data showing interactions with dopaminergic and serotonergic receptors, the following diagram illustrates a potential impact on a generic neuronal signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein_i Gi/o D2R->G_protein_i HT2AR Serotonin 5-HT2A Receptor G_protein_q Gq/11 HT2AR->G_protein_q TestCmpd (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine TestCmpd->D2R Inhibits TestCmpd->HT2AR Inhibits AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG downstream Downstream Signaling Cascades cAMP->downstream Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Ca_release->downstream PKC->downstream

Caption: Hypothetical interaction with GPCR signaling pathways.

References

A Comparative Guide to Catalysts in Pyrazole Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of the efficacy of various catalysts in pyrazole synthesis, supported by experimental data and detailed protocols.

The pyrazole core is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals. The choice of catalyst for its synthesis can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide examines the performance of several common and novel catalysts, including those based on nickel, copper, palladium, and gold, as well as traditional acid-catalyzed methods.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following table summarizes quantitative data for different catalysts used in pyrazole synthesis. It is important to note that direct comparison is challenging due to the variety of substrates and reaction types reported in the literature. The data presented here is representative of the efficacy of each catalyst class under specific, optimized conditions.

Catalyst SystemStarting MaterialsTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Heterogeneous Nickel Acetophenone, Hydrazine, BenzaldehydeRoom Temp.310Good to Excellent[1][2]
Copper (Cu(OTf)₂) ** Alkenyl Hydrazone8021046-58
Palladium (Pd(OAc)₂) **2H-Azirine, Hydrazone100N/AN/A75[1]
Silver (AgOTf) Trifluoromethylated Ynone, ArylhydrazineRoom Temp.11up to 99[3]
Gold (Au(I) catalyst) Pyrazolo substituted propargyl alcoholsN/AN/AN/AGood to Excellent[4]
Acid (Glacial Acetic Acid) 1,3-Dicarbonyl, Hydrazine1001CatalyticHigh[5][6]
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateN/AN/AN/A95[3][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.

Protocol 1: One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel Catalyst[1][2]

This protocol describes a one-pot, three-component synthesis of pyrazole derivatives.

Materials:

  • Substituted Acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Substituted Benzaldehyde

  • Heterogeneous Nickel Catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid heterogeneous nickel catalyst (10 mol%) in ethanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzaldehyde dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the desired pyrazoles can be purified by washing with water and toluene to remove unreacted starting materials, followed by recrystallization from methanol or purification by column chromatography.

Protocol 2: Knorr Pyrazole Synthesis (Acid-Catalyzed)[5][6]

This is a classic and widely used method for pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl Compound

  • Hydrazine

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The pyrazole product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis: Workflows and Mechanisms

Diagrams of key processes provide a clearer understanding of the reaction pathways.

experimental_workflow cluster_start Starting Materials start1 Hydrazine reaction Reaction Vessel start1->reaction start2 1,3-Dicarbonyl (or precursors) start2->reaction catalyst Catalyst (e.g., Ni, Cu, Pd, Acid) catalyst->reaction solvent Solvent & Temperature solvent->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Pyrazole Product purification->product

Caption: A generalized experimental workflow for the synthesis of pyrazoles.

catalytic_cycle catalyst Cu(I) Catalyst intermediate1 Alkynylhydrazone-Cu(I) Complex catalyst->intermediate1 + Alkyne, Hydrazone intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Pyrazole intermediate2->product Protonolysis product->catalyst - H+ alkyne Alkyne alkyne->intermediate1 hydrazone Hydrazone hydrazone->intermediate1

Caption: A plausible catalytic cycle for a copper-catalyzed pyrazole synthesis.[8][9]

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a promising compound from a laboratory benchtop to a clinical candidate is fraught with challenges. One of the most significant hurdles lies in the translation of in vitro activity to in vivo efficacy. This guide provides an objective comparison of the performance of pyrazole-based compounds in both settings, supported by experimental data and detailed protocols. The pyrazole scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, making it an excellent case study for understanding the nuances of the in vitro-in vivo correlation.

The In Vitro to In Vivo Workflow: A Conceptual Overview

The development of a new therapeutic agent typically follows a structured pipeline, beginning with high-throughput in vitro screening to identify initial "hits." These are then optimized and further characterized in more complex cell-based assays before moving into in vivo animal models to assess efficacy and safety. Understanding this workflow is crucial for contextualizing the data presented in this guide.

G cluster_0 In Vitro Stage cluster_1 In Vivo Stage Target Identification Target Identification High-Throughput Screening (HTS) High-Throughput Screening (HTS) Target Identification->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro ADMET In Vitro ADMET Lead Optimization->In Vitro ADMET Animal Model Selection Animal Model Selection In Vitro ADMET->Animal Model Selection Promising Candidates Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Pharmacokinetics (PK) Pharmacokinetics (PK) Efficacy Studies->Pharmacokinetics (PK) Toxicology Studies Toxicology Studies Pharmacokinetics (PK)->Toxicology Studies Preclinical Candidate Selection Preclinical Candidate Selection Toxicology Studies->Preclinical Candidate Selection

A generalized workflow for drug discovery and development.

Anti-Inflammatory Pyrazole Derivatives: Targeting COX-2

A significant number of pyrazole-based compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.

The inflammatory cascade initiated by stimuli such as tissue injury leads to the production of prostaglandins, mediated by COX enzymes. Pyrazole-based inhibitors can selectively block the active site of COX-2, thereby reducing inflammation.

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 Inhibition

Inhibition of the COX-2 signaling pathway by pyrazole compounds.
Comparative Data: In Vitro COX-2 Inhibition vs. In Vivo Anti-inflammatory Activity

CompoundIn Vitro COX-2 IC50 (µM)In Vivo Carrageenan-Induced Paw Edema (% Inhibition)Reference
Celecoxib (Reference)0.04582.8%[1]
Compound 145a0.034 - 0.05278.9 - 96%[1]
Compound 125a--[1]
Compound 125b--[1]
5-Amino-pyrazole 35a0.5591.11%
5-Amino-pyrazole 35b0.61-

Note: A direct comparison of IC50 values to percentage inhibition should be interpreted with caution due to differences in experimental conditions.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by COX enzymes.[2]

  • Preparation of Assay Mixture: In a 96-well plate, combine Tris-HCl buffer (100 mM, pH 8), hematin (15 µM), and the test pyrazole compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add arachidonic acid (the substrate) and TMPD to start the reaction.

  • Measurement: Measure the change in absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3][4]

  • Animal Preparation: Use male Wistar rats (150-200g). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test pyrazole compound or vehicle (e.g., 1% Tween 80) orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Anticancer Pyrazole Derivatives: A Multifaceted Approach

Pyrazole-based compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the disruption of the MDM2-p53 protein-protein interaction.

Targeting Tubulin Polymerization

Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, similar to established anticancer drugs.

G αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Assembly Microtubule Assembly αβ-Tubulin Dimers->Microtubule Assembly Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Microtubule Assembly Inhibition

Mechanism of tubulin polymerization inhibition by pyrazole compounds.
Comparative Data: In Vitro Cytotoxicity vs. In Vivo Tumor Growth Inhibition

CompoundCell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound 15eB16 (Melanoma)5.58B16 xenograftSignificant antitumor activity[5]
SF763 (Glioma)6.13[5]
YH264HCT 116 (Colon)18.3 ± 2.3HCT 116 xenograftNo effect on tumor growth[6]
YH263HCT 116 (Colon)8.9 ± 0.6HCT 116 xenograftNo effect on tumor growth[6]
WW751HCT 116 (Colon)3.1 ± 0.2HCT 116 xenograftNo effect on tumor growth[6]

Note: The lack of in vivo efficacy for YH264, YH263, and WW751, despite their in vitro activity, highlights a common challenge in drug development where poor pharmacokinetic properties can limit the translation of in vitro results.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.[5]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the test pyrazole compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.

Disrupting the MDM2-p53 Interaction

In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its negative regulator, MDM2. Small molecule inhibitors, including some pyrazole derivatives, can disrupt this interaction, leading to the reactivation of p53 and subsequent apoptosis of cancer cells.

G cluster_0 Normal Cell cluster_1 Cancer Cell with Pyrazole Inhibitor p53 (active) p53 (active) Apoptosis Apoptosis p53 (active)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 (active)->Cell Cycle Arrest MDM2 MDM2 MDM2->p53 (active) Degradation p53 (reactivated) p53 (reactivated) Apoptosis Apoptosis p53 (reactivated)->Apoptosis MDM2 MDM2 MDM2 ->p53 (reactivated) Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->MDM2 Inhibition

References

A Head-to-Head Comparison of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and Structurally Similar Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of pyrazole-based compounds, with a focus on derivatives structurally related to (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. While specific experimental data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is not extensively available in the public domain, this report leverages available data on two classes of its structural analogs: (1H-pyrazol-4-yl)methanamines evaluated as PI3Kγ inhibitors and 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) investigated for their antioxidant and anticancer properties. This comparative review aims to provide researchers with a framework for understanding the structure-activity relationships (SAR) within this chemical space and to offer detailed experimental protocols for evaluating similar compounds.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this heterocycle.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] This diverse biological profile stems from the pyrazole ring's ability to engage in various interactions with biological targets.[2]

This guide will systematically compare the reported biological data for selected pyrazole analogs, present the synthetic methodologies, and detail the experimental protocols used to generate the data. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Comparative Analysis of Biological Activity

To provide a clear comparison, this guide focuses on two distinct classes of pyrazole derivatives that share structural similarities with (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Class I: (1H-Pyrazol-4-yl)methanamine Derivatives as PI3Kγ Inhibitors

Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical enzyme in inflammatory and immune responses, making it an attractive target for various diseases, including cancer and inflammatory disorders.[5] A series of (1H-pyrazol-4-yl)methanamines have been synthesized and evaluated for their potential to inhibit PI3Kγ.[6][7]

Table 1: PI3Kγ Inhibitory Activity of Selected (1H-Pyrazol-4-yl)methanamine Derivatives [7]

Compound IDStructure% Inhibition of PI3Kγ
Reference Compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Data not available
Analog 1 4-((3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methyl)morpholine36%
Analog 2 1-(4-((3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one51%
Analog 3 N-((3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methyl)-4-nitrobenzenamine55%
Analog 4 N-((3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methyl)pyridin-4-amine51%
Analog 5 (3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone73%

Data extracted from Bepary et al. (2016). The study reports that minor modifications to the initial molecules led to a significant improvement in inhibitory potential.[7]

Class II: 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) as Antioxidant and Anticancer Agents

Another class of related pyrazole derivatives, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), has been investigated for its antioxidant and cytotoxic properties against cancer cell lines.[8][9]

Table 2: Antioxidant and Anticancer Activities of Selected 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) [9]

Compound IDR Group (Arylmethylene)DPPH Scavenging IC₅₀ (µM)Cytotoxicity against RKO cells IC₅₀ (µM)
3a Phenyl15.2 ± 1.2> 50
3e 3-Fluorophenyl10.1 ± 0.915.5 ± 1.5
3i 3-Hydroxy-4-methoxyphenyl6.2 ± 0.69.9 ± 1.1
3l 4-Nitrophenyl12.8 ± 1.112.1 ± 1.3
Ascorbic Acid (Standard) -11.3 ± 0.5Not Applicable

Data extracted from Cadena-Cruz et al. (2021). The study highlights that several derivatives exhibited potent radical scavenging activity and cytotoxicity, with compound 3i being particularly active.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of (1H-Pyrazol-4-yl)methanamine Derivatives[7]

A general synthetic route involves the formylation of a substituted pyrazole precursor, followed by reductive amination.

  • Synthesis of 3-(4-(benzyloxy)phenyl)-1H-pyrazole-4-carbaldehyde: 4-Benzyloxyacetophenone is treated with DMF-DMA in toluene under reflux to yield an enaminone intermediate. Subsequent reaction with hydrazine hydrate followed by formylation with POCl₃ and DMF affords the pyrazole-4-carbaldehyde.

  • Reductive Amination: To a solution of the pyrazole-4-carbaldehyde and the desired amine in 1,2-dichloroethane, sodium triacetoxyborohydride and acetic acid are added. The mixture is stirred at room temperature. The product is then purified by column chromatography.

PI3Kγ Enzyme Inhibition Assay[10]

The inhibitory effect on PI3Kγ activity can be determined using a chemiluminescence-based assay such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare a buffer solution (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂, pH 7.5). Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Reaction: Add the PI3Kγ enzyme and the substrate (e.g., PIP2:PS) to a 384-well plate. Add the test compounds and incubate for a specified time (e.g., 20 minutes at 23°C).

  • Initiate Kinase Reaction: Add ATP to start the reaction and incubate (e.g., 120 minutes at 23°C).

  • Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity is calculated relative to a DMSO control.

DPPH Radical Scavenging Assay[11]

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 120 µM). Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).

  • Reaction: In a 96-well plate, add the test compound solution to the DPPH solution. Include a negative control (solvent + DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined from a plot of inhibition percentage against compound concentration.

Cytotoxicity Assay (MTT Assay)[12]

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Culture: Seed cells (e.g., RKO colorectal carcinoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

PI3K_Pathway GPCR GPCR / RTK PI3Kg PI3Kγ GPCR->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Activation CellSurvival Cell Survival, Proliferation, Growth AKT->CellSurvival Promotes Apoptosis_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Transactivation Mitochondrion Mitochondrion Bax->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification PI3K_Assay PI3Kγ Inhibition Assay Purification->PI3K_Assay DPPH_Assay DPPH Antioxidant Assay Purification->DPPH_Assay MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay IC50 IC₅₀ Determination PI3K_Assay->IC50 DPPH_Assay->IC50 MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

References

Validating the Mechanism of Action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available information regarding the specific mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. This guide provides a comparative framework using well-characterized drugs containing a pyrazole scaffold. The experimental protocols and potential mechanisms of action described herein are based on these alternatives and should be considered as a hypothetical validation strategy for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

The pyrazole moiety is a versatile scaffold found in numerous approved drugs with diverse mechanisms of action. To illustrate how one might approach validating the mechanism of action of a novel pyrazole-containing compound like (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, this guide compares three well-established drugs: Celecoxib, Sildenafil, and Rimonabant. These drugs target different protein classes (an enzyme, a phosphodiesterase, and a G-protein coupled receptor, respectively), showcasing the broad therapeutic potential of pyrazole-based compounds.

Comparative Analysis of Pyrazole-Containing Drugs

The following table summarizes the key pharmacological parameters of the selected alternative drugs. This data provides a benchmark for the types of quantitative comparisons that are essential in drug development.

Compound Target Mechanism of Action Potency (IC50/Ki) Selectivity
Celecoxib Cyclooxygenase-2 (COX-2)Selective inhibitor of COX-2, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[1]IC50: 40 nM for COX-2[2][3]Approximately 375-fold more selective for COX-2 than COX-1 (IC50 for COX-1 is 15 µM).[2]
Sildenafil Phosphodiesterase type 5 (PDE5)Selective inhibitor of cGMP-specific PDE5, leading to increased levels of cGMP and vasodilation.[4]IC50: 5.22 nM for PDE5[4]>1000-fold selective for PDE5 over PDE1, PDE2, PDE3, and PDE4. It is ~10-fold selective for PDE5 over PDE6.
Rimonabant Cannabinoid Receptor 1 (CB1)Selective antagonist or inverse agonist of the CB1 receptor, which is part of the endocannabinoid system.Ki: Data varies, but it shows high affinity for CB1.Over 1000-fold greater affinity for CB1 than for the CB2 receptor.[5]

Signaling Pathways

Understanding the signaling pathways affected by a drug is crucial for elucidating its mechanism of action. Below are diagrams representing the pathways modulated by our comparative compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

PDE5_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Sildenafil inhibits PDE5, increasing cGMP and causing vasodilation.

CB1_Pathway cluster_neuron Presynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Bind to Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Rimonabant Rimonabant Rimonabant->CB1R Blocks

Rimonabant blocks the CB1 receptor, preventing downstream signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of mechanism of action studies. Below are representative protocols for assays relevant to the comparative compounds.

Experimental Workflow: Target Validation

The following diagram illustrates a general workflow for validating the target and mechanism of action of a novel compound.

experimental_workflow Start Hypothesized Target Biochemical_Assay In Vitro Biochemical Assay (e.g., Enzyme Activity, Binding Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Reporter Gene, Second Messenger) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Target Selectivity Profiling (Screen against related targets) Cell_Based_Assay->Selectivity_Panel MoA_Confirmed Mechanism of Action Confirmed Selectivity_Panel->MoA_Confirmed

A generalized workflow for mechanism of action validation.
Cyclooxygenase (COX) Activity Assay

This protocol is adapted from commercially available colorimetric COX activity assay kits and is suitable for determining the IC50 values of inhibitors for COX-1 and COX-2.[1][6]

Objective: To measure the peroxidase activity of COX enzymes and assess the inhibitory potential of test compounds.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid

  • Test compound (e.g., (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine) and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).

    • Dilute COX-1 and COX-2 enzymes in assay buffer to the desired concentration.

    • Prepare a solution of arachidonic acid.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Add 10 µL of the test compound at various concentrations or the reference inhibitor to the respective wells. For control wells (100% activity), add 10 µL of the solvent.

    • For background wells, add 160 µL of assay buffer and 10 µL of heme.

  • Incubation:

    • Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the colorimetric substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Immediately shake the plate for a few seconds and measure the absorbance at 590 nm within 5 minutes.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Phosphodiesterase 5 (PDE5) Activity Assay

This protocol describes a fluorescence polarization-based assay to determine the in vitro efficacy of PDE5 inhibitors.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • FAM-labeled cGMP substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Binding agent (for fluorescence polarization detection)

  • Test compound and reference inhibitor (e.g., Sildenafil)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound and reference inhibitor in the assay buffer.

    • Dilute the PDE5 enzyme and FAM-cGMP substrate in the assay buffer to their working concentrations.

  • Assay Setup:

    • In a 384-well plate, add the PDE5 enzyme to each well (except for negative controls).

    • Add the serially diluted test compound or vehicle control to the respective wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FAM-cGMP substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding the binding agent.

    • Incubate for an additional 30 minutes at room temperature.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cannabinoid Receptor (CB1) Binding Assay

This protocol outlines a radioligand competition binding assay to determine the affinity (Ki) of a test compound for the CB1 receptor.[9][10]

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing human CB1 receptors

  • Radioligand (e.g., [3H]CP55,940)

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compound and unlabeled reference ligand (e.g., Rimonabant)

  • 96-well plate

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled reference ligand).

  • Binding Reaction:

    • Add a fixed amount of the CB1 receptor membrane preparation to each well.

    • Bring the final volume to 200 µL with binding buffer.

    • Incubate the plate for 60-90 minutes at 30°C.

  • Filtration and Washing:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer.

  • Measurement:

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a competition binding curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

Benchmarking (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine against established standards in the context of kinase inhibition. Given the prevalence of the pyrazole scaffold in kinase inhibitor discovery, this document outlines a series of standardized assays to evaluate its potential as a therapeutic agent.[1][2][3][4] The protocols and data presented herein are intended to serve as a blueprint for the systematic evaluation of this and other novel small molecules.

While specific experimental data for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is not publicly available, this guide utilizes a hypothetical dataset to illustrate the benchmarking process against well-characterized inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a common target for pyrazole-containing compounds.[1][5]

Comparative Analysis of Inhibitory Activity

The primary assessment of a potential kinase inhibitor involves determining its potency and selectivity. This section outlines the key in vitro and cellular assays for comparing (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine against known CDK2 inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (Hypothetical Data) 75 850 450 >10,000
Roscovitine (Standard)40700160300
Milciclib (Standard)5010040120

Table 2: Cellular Anti-proliferative Activity

CompoundA2780 (Ovarian Cancer) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)
(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (Hypothetical Data) 0.55 1.2 0.8
Roscovitine (Standard)161520
Milciclib (Standard)0.81.51.1

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for objective comparison.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Reagents and Materials:

  • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.2 mM Na₃VO₄, 1 mM DTT.

  • Substrate: Histone H1 (1 mg/mL).

  • ATP: [γ-³³P]ATP (10 µCi) and unlabeled ATP. The final ATP concentration should be at its Km value for the specific kinase.

  • Enzyme: Purified, active recombinant CDK2/Cyclin E.

  • Test Compounds: Serial dilutions of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and standard inhibitors in DMSO.

Procedure:

  • Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Prepare a master mix containing the kinase, substrate, and kinase buffer.

  • Add 20 µL of the master mix to each well.

  • Initiate the reaction by adding 25 µL of the ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Reagents and Materials:

  • Cancer cell lines (e.g., A2780, MCF-7, HCT116).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition (GI) and determine the GI50 value.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Incubate Reaction Mixture A->B 30°C, 60 min C Stop Reaction B->C D Measure Kinase Activity C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro kinase inhibition assay.

cluster_1 CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E ActiveComplex CDK2/Cyclin E (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Inhibitor->ActiveComplex Inhibits

Caption: Simplified CDK2 signaling pathway and point of inhibition.

cluster_2 Benchmarking Logic Start Novel Compound (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Step1 In Vitro Kinase Assays (Potency & Selectivity) Start->Step1 Step2 Cellular Assays (Anti-proliferative Activity) Step1->Step2 Step3 Compare Data to Known Standards Step2->Step3 End Assess Therapeutic Potential Step3->End

Caption: Logical flow of the benchmarking process.

References

Comparative Docking Analysis of Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various pyrazole derivatives based on recent molecular docking studies. The data presented herein is collated from multiple peer-reviewed studies to facilitate the identification of promising scaffolds for further investigation.

Pyrazole and its derivatives continue to be a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction patterns of these derivatives with various biological targets, thereby guiding the synthesis and development of more potent drug candidates.[3]

This guide summarizes the quantitative data from several comparative docking studies, details the common experimental protocols, and provides visualizations of a typical docking workflow and a relevant signaling pathway where pyrazole derivatives have shown inhibitory potential.

Quantitative Docking Data Summary

The following table summarizes the docking scores and binding energies of various pyrazole derivatives against several key protein targets implicated in diseases like cancer. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Pyrazole DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Compound 6 (a 1,3,4-triarylpyrazole)AKT1-[4][5]
Compound 6 (a 1,3,4-triarylpyrazole)AKT2-[4][5]
Compound 6 (a 1,3,4-triarylpyrazole)BRAF V600E-[4][5]
Compound 6 (a 1,3,4-triarylpyrazole)EGFR-[4][5]
Compound 6 (a 1,3,4-triarylpyrazole)p38α-[4][5]
Compound 6 (a 1,3,4-triarylpyrazole)PDGFRβ-[4][5]
Compound 25 RET Kinase-7.14[6]
Compound 1b VEGFR-2 (2QU5)-10.09 (kJ/mol)[7]
Compound 1d Aurora A (2W1G)-8.57 (kJ/mol)[7]
Compound 2b CDK2 (2VTO)-10.35 (kJ/mol)[7]
Compound 22 EGFR-8.61[8]
Compound 23 EGFR-10.36[8]
Compound 31 CDK2-5.372[8]
Compound 32 CDK2-7.676[8]
LuteolinMAO-B-11.504[9]
AcacetinMAO-B-10.620[9]
Compound 4c Analogue Kinases-6 to -8[9]
Ferrocenyl-substituted pyrazoleDNA gyrase (6QX2)-9.6[3]
Compound 12 (Pyrazole-benzimidazolone)HPPD-[10]

Experimental Protocols: Molecular Docking

The methodologies employed in the cited studies for molecular docking of pyrazole derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol that reflects the common steps undertaken in these computational experiments.

1. Ligand Preparation:

  • The 2D structures of the pyrazole derivatives are sketched using chemical drawing software such as ChemDraw.

  • These 2D structures are then converted to 3D structures.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand geometry is realistic.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB).

  • All non-essential molecules, including water, co-factors, and existing ligands, are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and charges (e.g., Kollman charges) are assigned. This step is essential for accurately calculating electrostatic interactions.

3. Docking Simulation:

  • A docking software, such as AutoDock, is utilized to perform the molecular docking.[11]

  • The active site of the protein is defined, typically based on the binding site of a co-crystallized ligand or through prediction algorithms. A grid box is generated around this active site to define the search space for the ligand.

  • The docking process is then initiated, where the software explores various conformations and orientations of the ligand within the protein's active site. A scoring function is used to estimate the binding affinity for each pose.

  • The Lamarckian Genetic Algorithm is a commonly employed algorithm for this conformational search.[7]

4. Analysis of Results:

  • The docking results are analyzed to identify the best-docked conformation, which is typically the one with the lowest binding energy.

  • The interactions between the pyrazole derivative and the amino acid residues of the protein's active site are visualized and analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Visualization tools are used to generate 2D and 3D representations of the ligand-protein complex to better understand the binding mode.

Visualizations

The following diagrams illustrate a typical workflow for comparative docking studies and a simplified signaling pathway where pyrazole derivatives often act as inhibitors.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Define Active Site Define Active Site Ligand Preparation->Define Active Site Protein Preparation Protein Preparation Protein Preparation->Define Active Site Run Docking Simulation Run Docking Simulation Define Active Site->Run Docking Simulation Analyze Binding Energy Analyze Binding Energy Run Docking Simulation->Analyze Binding Energy Visualize Interactions Visualize Interactions Analyze Binding Energy->Visualize Interactions Identify Lead Compounds Identify Lead Compounds Visualize Interactions->Identify Lead Compounds signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RAF

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, a specialized pyrazole derivative, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate potential hazards to personnel and the environment. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Hazard Profile and Safety Precautions

While a comprehensive hazard profile for every chemical is not always available, data from its Safety Data Sheet (SDS) and structurally similar pyrazole compounds indicate that (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine should be handled as hazardous chemical waste.[1][2][3] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination.[1][4]

Key safety measures to be observed during handling and disposal include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[4]

  • Spill Response: In the event of a spill, evacuate the area, contain the spill using an inert absorbent material, and collect the contaminated material into a sealed container for disposal as hazardous waste.[1]

Quantitative Data from Safety Data Sheets

The following table summarizes key safety information for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine and related compounds, underscoring the need for careful handling and disposal.

Hazard CategoryFindingCitation
Skin Corrosion/IrritationMay cause skin irritation.[5]
Serious Eye Damage/IrritationCauses serious eye irritation.[5]
Environmental HazardsDischarge into the environment must be avoided. Do not let the chemical enter drains.[4]
Disposal MethodDispose of contents/container to an approved waste disposal plant.[5]

Standard Disposal Protocol

The recommended procedure for the safe disposal of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine is as follows:

  • Waste Identification and Segregation: Classify (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine as hazardous chemical waste.[1][2] Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Containerization:

    • Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[2]

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[2]

    • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine," and any appropriate hazard warnings.[1][2]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials or sources of ignition.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[2] High-temperature incineration is a common and recommended method for such compounds.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

Disposal Workflow for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as Hazardous: (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Other Waste Streams C->D E Collect Solid Waste & Contaminated Materials in a Compatible, Sealable Container D->E F Collect First Rinse of Empty Containers as Hazardous Waste E->F G Label Container: 'Hazardous Waste' Chemical Name Hazard Warnings F->G H Store in Designated Hazardous Waste Accumulation Area G->H I Contact EHS or Licensed Waste Disposal Company H->I J Arrange for Professional Disposal (e.g., High-Temperature Incineration) I->J

Disposal workflow for (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

It is imperative for all laboratory personnel to consult with their institution's EHS department to ensure full compliance with local, regional, and national hazardous waste regulations.[1] By following these established procedures, researchers can ensure a safe laboratory environment and protect the broader ecosystem.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.